3-Methoxyisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-4-8-3-2-5(6)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFAUAVGNNFDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650736 | |
| Record name | 3-Methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654663-32-8 | |
| Record name | 3-Methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 3-Methoxyisonicotinic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyisonicotinic Acid
For Professionals in Research and Drug Development
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic carboxylic acid, its structure serves as a versatile scaffold and a key building block for the synthesis of complex pharmaceutical compounds. The pyridine ring is a common motif in bioactive molecules, and the specific arrangement of the methoxy and carboxylic acid groups at the 3- and 4-positions, respectively, allows for targeted modifications to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Understanding its synthesis and rigorous characterization is fundamental for researchers aiming to incorporate this valuable intermediate into novel drug candidates.
This guide provides a comprehensive overview of a reliable synthetic pathway to this compound and the analytical methodologies required to verify its structure and purity, ensuring its suitability for downstream applications in research and development.
Part 1: A Validated Synthetic Pathway
The synthesis of this compound can be approached through several routes. A common and effective strategy involves a two-step process starting from a commercially available precursor: the methylation of a hydroxyl-substituted pyridine followed by the selective oxidation of a methyl group. This approach is advantageous due to the relatively mild conditions and the high degree of control over the final product.
The chosen pathway begins with 3-hydroxy-4-methylpyridine. The phenolic hydroxyl group is first methylated, a crucial step to install the desired methoxy substituent. Subsequently, the methyl group at the 4-position is oxidized to a carboxylic acid. This selective oxidation is a key transformation in pyridine chemistry, often achieved using strong oxidizing agents[1].
Detailed Experimental Protocol
This protocol describes the synthesis in two primary stages: methylation and oxidation.
Step 1: Synthesis of 3-Methoxy-4-methylpyridine (Intermediate)
-
Rationale: The hydroxyl group of 3-hydroxy-4-methylpyridine is weakly acidic and must be deprotonated with a suitable base to form a nucleophilic alkoxide. This alkoxide then reacts with a methylating agent, such as methyl iodide, via an SN2 reaction to form the ether linkage. Anhydrous conditions are critical to prevent quenching the base.
-
Materials:
-
3-Hydroxy-4-methylpyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxy-4-methylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-methoxy-4-methylpyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound
-
Rationale: The 4-methyl group (a benzylic-like position on the pyridine ring) is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄). The reaction proceeds through a series of oxidative steps to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product[1].
-
Materials:
-
3-Methoxy-4-methylpyridine (from Step 1)
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude 3-methoxy-4-methylpyridine (1.0 eq) in water.
-
Add potassium permanganate (approx. 3.0 eq) portion-wise to the solution. The reaction is exothermic; maintain the temperature below 50 °C using a water bath.
-
Heat the mixture to reflux (approx. 95-100 °C) for 4-6 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and cool it in an ice bath.
-
Acidify the clear filtrate to a pH of 3-4 by the dropwise addition of concentrated HCl. A white precipitate should form.
-
Cool the suspension for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Part 2: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system, ensuring the material meets the standards required for drug development.
Summary of Expected Analytical Data
The following table summarizes the expected results from the primary characterization techniques. These values are predicted based on the known effects of substituents on the pyridine ring and data from analogous structures[2][3][4].
| Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.8-9.0 ppm (s, 1H, H-2), ~8.6-8.8 ppm (d, 1H, H-6), ~7.5-7.7 ppm (d, 1H, H-5), ~3.9-4.1 ppm (s, 3H, -OCH₃). Carboxylic acid proton may be broad or not observed depending on the solvent. |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C=O), ~160-165 ppm (C-OCH₃), ~150-155 ppm (C-6), ~140-145 ppm (C-2), ~125-130 ppm (C-4), ~110-115 ppm (C-5), ~55-60 ppm (-OCH₃). |
| FT-IR | Wavenumber (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700-1730 (strong, C=O stretch), ~1250-1300 (C-O stretch of ether), ~1600 (C=C/C=N ring stretch).[5][6] |
| Mass Spec. | Molecular Ion | C₇H₇NO₃, Exact Mass: 153.04. Expected [M+H]⁺: 154.05.[3] |
| HPLC | Purity | A single major peak with >95% area under the curve, indicating high purity.[7] |
Protocols for Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the specific isomeric structure.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts in DMSO-d₆ for a similar compound, 3-(methoxycarbonyl)isonicotinic acid, show protons at δ 8.94 (s, 1H), 8.86 (d, 1H), and 7.68 (d, 1H), with the methoxy group at 3.85 (s, 3H)[2]. This provides a strong basis for interpreting the spectrum of the target compound.
2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight of the compound and support the molecular formula.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Perform analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode. The primary peak of interest will be the protonated molecular ion [M+H]⁺. PubChem lists the monoisotopic mass as 153.04259 Da, so the expected m/z for [M+H]⁺ would be approximately 154.0499[3].
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify the key functional groups present in the molecule.
-
Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: Acquire the spectrum and identify characteristic absorption bands. The presence of a broad O-H stretch, a sharp C=O stretch, and a C-O ether stretch are key diagnostic peaks for confirming the structure[8][9].
4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: A reverse-phase HPLC method is typically suitable. An isocratic method using a C18 column with a mobile phase of acetonitrile and water (with a buffer like formic or sulfuric acid) can be employed[7]. Detection is commonly done using a UV detector at a wavelength where the compound has significant absorbance (e.g., ~260-275 nm)[10]. The purity is calculated from the peak area percentage of the main product peak.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound, a key intermediate for pharmaceutical research. The described two-step synthesis, involving methylation and oxidation, is a practical approach for laboratory-scale production. Furthermore, the detailed characterization workflow, employing NMR, MS, FT-IR, and HPLC, establishes a comprehensive quality control system. By following these protocols and understanding the rationale behind each step, researchers and drug development professionals can confidently produce and validate high-purity this compound, enabling its effective use in the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(METHOXYCARBONYL)ISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - 3-methoxy-isonicotinic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [chemicalbook.com]
- 6. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) IR Spectrum [chemicalbook.com]
- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Benzoic acid, 3-methoxy- [webbook.nist.gov]
- 9. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]
- 10. Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Methoxyisonicotinic Acid
This in-depth guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxyisonicotinic acid, a key heterocyclic building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. Our focus extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral features, ensuring a thorough understanding for practical application.
Introduction
This compound (also known as 3-methoxypyridine-4-carboxylic acid) is a substituted pyridine derivative with the molecular formula C₇H₇NO₃. Its structure, featuring a pyridine ring, a carboxylic acid, and a methoxy group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming chemical identity, assessing purity, and understanding its reactivity in various chemical transformations. This guide will walk you through the essential spectroscopic techniques used to characterize this molecule, providing both the "how" and the "why" behind the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in this compound.
Methodologies for NMR Data Acquisition
A standard workflow for acquiring high-quality NMR data for a sample like this compound is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice due to its ability to dissolve polar carboxylic acids and its characteristic residual solvent peak that is easily identifiable.
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyisonicotinic acid, also known as 3-methoxy-4-pyridinecarboxylic acid, is a heterocyclic organic compound with the molecular formula C₇H₇NO₃.[1] It is a derivative of isonicotinic acid, a structural isomer of nicotinic acid (Vitamin B3), and plays a role as a versatile building block in the synthesis of a variety of more complex molecules.[2][3] Its strategic placement of a methoxy group and a carboxylic acid group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights for its application in research and development. The compound has been isolated from natural sources, such as the whole plant of Senecio scandens.[4][5]
Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to its handling, formulation, and reactivity. While some experimental data is available, other properties are predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | 142-143 °C | |
| Boiling Point (Predicted) | 399.5 ± 22.0 °C at 760 mmHg | |
| Density (Predicted) | 1.284 ± 0.06 g/cm³ | |
| pKa (Predicted) | 1.84 ± 0.10 | |
| Solubility | Soluble in ethanol, chloroform, and ether; slightly soluble in water. |
Spectroscopic Characterization
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as reported in the isolation of the natural product.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the ring protons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals, corresponding to the five carbons of the pyridine ring (with those bearing substituents showing characteristic shifts), the carboxylic acid carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretching band for the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.
-
C-O stretching bands for the methoxy group and the carboxylic acid.
-
C=N and C=C stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 153.04259 Da.[1] Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of moieties such as the methoxy group, the carboxylic acid group, or carbon monoxide.
Reactivity and Reaction Mechanisms
The reactivity of this compound is governed by the interplay of its three key structural features: the electron-deficient pyridine ring, the electron-donating methoxy group, and the versatile carboxylic acid functionality.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification and amidation.
The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) with an alcohol.
Reaction Mechanism: Fischer Esterification
Experimental Protocol: General Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess alcohol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude ester. Further purification can be achieved by column chromatography or distillation.
The formation of amides from this compound is a crucial reaction for the synthesis of many biologically active molecules. This transformation is typically carried out using a coupling agent to activate the carboxylic acid.
Reaction Mechanism: Amide Coupling with HATU
Experimental Protocol: Amidation using HATU [1]
-
Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., THF or DMF), add the amine, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), and the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature.
-
Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling agent byproducts and the base. The organic layer is then dried and concentrated. The final amide product is often purified by high-performance liquid chromatography (HPLC).[1]
Reactivity of the Pyridine Ring
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution and generally less reactive towards electrophilic aromatic substitution compared to benzene. The substituents on the ring, a methoxy group at the 3-position and a carboxylic acid at the 4-position, significantly influence this reactivity.
The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group makes the pyridine ring in this compound a potential substrate for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. However, the 3-position is generally less activated for SₙAr. The presence of a good leaving group would be necessary for such a reaction to occur.
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the ring nitrogen. When it does occur, it typically requires forcing conditions and the substitution is directed to the 3- and 5-positions. In this compound, the situation is more complex:
-
The methoxy group is an activating, ortho-, para-director. It would direct incoming electrophiles to the 2- and 6-positions (ortho) and the 4-position (para).
-
The carboxylic acid group is a deactivating, meta-director, which would direct incoming electrophiles to the 2- and 6-positions.
-
The pyridine nitrogen is deactivating and directs to the 3- and 5-positions.
Regioselectivity of Electrophilic Aromatic Substitution
Considering these combined effects, the most likely positions for electrophilic attack are the 2- and 6-positions, which are activated by the methoxy group and meta to the carboxylic acid group. The 5-position is also a possibility due to the directing effect of the ring nitrogen. The exact outcome would depend on the specific electrophile and reaction conditions.
Conclusion
This compound is a valuable heterocyclic building block with a rich and nuanced reactivity profile. The interplay between its carboxylic acid functionality and the substituted pyridine ring allows for a diverse range of chemical transformations. A thorough understanding of its chemical properties, spectroscopic characteristics, and the directing effects of its substituents is paramount for its effective utilization in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Further research to experimentally validate predicted properties and explore the full scope of its reactivity will undoubtedly continue to expand its utility in chemical synthesis.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. In Vitro Antidiabetic, Antioxidant, and Prebiotic Activities of the Chemical Compounds Isolated from Guizotia abyssinica - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 3-Methoxyisonicotinic Acid Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Isonicotinic Acid Scaffold and the Influence of Methoxy Substitution
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry, most famously as a precursor to the frontline anti-tuberculosis drug isoniazid.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The introduction of a methoxy group at the 3-position of the isonicotinic acid core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications can, in turn, influence the compound's pharmacokinetic profile and its interaction with biological targets, potentially leading to enhanced potency and selectivity.[5] This guide provides a comprehensive overview of the known and potential biological activities of 3-methoxyisonicotinic acid derivatives, with a focus on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activity: A Promising Frontier
While direct and extensive research specifically on this compound derivatives in oncology is still emerging, the broader class of isonicotinic acid and methoxy-substituted heterocyclic compounds has shown significant promise in cancer therapy.[6][7]
Cytotoxicity and Antiproliferative Effects
Derivatives incorporating a methoxy-substituted phenyl ring, a common feature in analogs of this compound, have demonstrated potent cytotoxic effects against various cancer cell lines.[8] For instance, certain 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and evaluated for their anticancer potential.[9]
Table 1: Cytotoxic Activity of Selected Methoxy-Substituted Heterocyclic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Methoxycoumarin Derivative (Compound 6) | MCF-7 (Breast) | 6.621 | [10] |
| 8-Methoxycoumarin Derivative (Compound 6) | MDA-MB-231 (Breast) | 9.62 | [10] |
| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine (7b) | MV4-11 (Leukemia) | 9.5 | [8] |
| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine (7b) | MCF-7 (Breast) | 20.7 | [8] |
| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine (7b) | LoVo (Colon) | 16.7 | [8] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling. A key mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[11] The PI3K/Akt/mTOR pathway, frequently hyperactivated in cancer, is a prominent target for many kinase inhibitors.[12][13]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to evaluate the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties.[2] The introduction of a methoxy group can enhance this activity, as seen in various methoxy-substituted compounds that inhibit key inflammatory mediators.[9][15]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often linked to the inhibition of reactive oxygen species (ROS) production and the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[2] Overproduction of ROS is a significant factor in the development of inflammatory disorders.[2]
Caption: Workflow for evaluating the anti-inflammatory activity of this compound derivatives.
Experimental Protocol: In Vitro ROS Inhibition Assay
The inhibitory effect on ROS production can be measured using a luminol-enhanced chemiluminescence assay.[2]
Step-by-Step Methodology:
-
Cell Preparation: Isolate human whole blood or specific immune cells (e.g., neutrophils).
-
Compound Incubation: Dilute the whole blood or suspend the cells in buffer and incubate with various concentrations of the this compound derivatives.
-
ROS Induction: Induce ROS production by adding a stimulant such as phorbol myristate acetate (PMA) or opsonized zymosan.
-
Chemiluminescence Measurement: Immediately measure the chemiluminescence in a luminometer. The light intensity is proportional to the amount of ROS produced.
-
Data Analysis: Calculate the percentage of inhibition of ROS production for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.
Enzyme Inhibition: A Targeted Therapeutic Approach
The isonicotinic acid scaffold is present in molecules that act as enzyme inhibitors.[2] For example, derivatives of 3-hydroxypyridine, a structurally related compound, have been shown to modulate the activity of monoamine oxidases (MAO-A and MAO-B).[16]
Potential Targets and Structure-Activity Relationships
The specific enzyme targets for this compound derivatives are not yet well-defined in the literature. However, based on the activity of related compounds, potential targets could include kinases, as mentioned earlier, as well as other enzymes involved in key pathological processes.[11][17] The structure-activity relationship (SAR) is crucial for optimizing the inhibitory potency and selectivity. For instance, in a series of 3-phenylcoumarin-based MAO-B inhibitors, the position and nature of substituents on the phenyl ring significantly influenced their activity.[18]
Experimental Protocol: General Enzyme Inhibition Assay
A common method to assess enzyme inhibition is to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.[19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the this compound derivative (inhibitor) in an appropriate buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a defined period to allow for binding.
-
Reaction Initiation: Start the reaction by adding the substrate to each well.
-
Reaction Monitoring: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential for development as therapeutic agents in oncology, inflammatory diseases, and other conditions amenable to enzyme inhibition. While the current body of research specifically focused on these derivatives is limited, the known biological activities of the broader isonicotinic acid family and other methoxy-substituted heterocyclic compounds provide a strong rationale for their further investigation. Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating their specific molecular targets and mechanisms of action will be crucial for advancing these compounds into preclinical and clinical development.
References
- 1. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study | MDPI [mdpi.com]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 19. youtube.com [youtube.com]
An In-Depth Technical Guide to the Biological Mechanism of 3-Methoxyisonicotinic Acid: A Focus on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyisonicotinic acid, a pyridinecarboxylic acid derivative, belongs to a class of compounds demonstrating a wide spectrum of biological activities. While direct mechanistic studies on this specific molecule are emerging, its structural features strongly suggest a role as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). This guide synthesizes the current understanding of isonicotinic acid derivatives' biological effects and posits a detailed mechanism of action for this compound centered on the stabilization of HIF-1α. By inhibiting PHD enzymes, this compound is hypothesized to mimic a hypoxic state, leading to the upregulation of a cascade of genes involved in critical physiological and pathological processes, including erythropoiesis, angiogenesis, and cellular metabolism. This document provides a comprehensive overview of the HIF signaling pathway, the enzymatic function of PHDs, and the therapeutic implications of their inhibition. Furthermore, it outlines detailed experimental protocols to rigorously validate the proposed mechanism of action for this compound, offering a roadmap for future research and drug development endeavors.
Introduction: The Therapeutic Potential of Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological properties. This class of compounds has yielded molecules with applications ranging from anti-tubercular agents to anti-inflammatory and anti-cancer therapies. The versatility of the pyridine-4-carboxylic acid scaffold allows for a wide array of substitutions, leading to compounds with tailored biological activities. While the mechanisms of action for some derivatives are well-established, the precise molecular targets for many, including this compound, remain an active area of investigation. This guide aims to bridge this gap by proposing a scientifically grounded mechanism of action for this compound based on its structural analogy to a clinically significant class of enzyme inhibitors.
The Central Hypothesis: this compound as a HIF-Prolyl Hydroxylase Inhibitor
The core of this technical guide is the hypothesis that this compound functions as an inhibitor of HIF-prolyl hydroxylase (PHD) enzymes. This hypothesis is predicated on the structural resemblance of this compound to known small molecule PHD inhibitors, many of which feature a similar heterocyclic core and a carboxylic acid moiety that can chelate the iron atom in the active site of the enzyme.
dot graph TD; A[this compound] --|> B{HIF Prolyl Hydroxylase (PHD) Inhibition}; B --|> C[HIF-1α Stabilization]; C --|> D[Nuclear Translocation and Dimerization with HIF-1β]; D --|> E[Binding to Hypoxia Response Elements (HREs)]; E --|> F[Transcription of Target Genes]; F --|> G[Erythropoietin (EPO) Upregulation]; F --|> H[Angiogenesis]; F --|> I[Metabolic Adaptation];
end
Figure 1: Proposed mechanism of this compound.
In-Depth Mechanism: The HIF-1α Signaling Pathway and PHD Inhibition
The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). The stability of HIF-1α is the critical regulatory point in this pathway.
Normoxic Conditions: The Role of HIF-Prolyl Hydroxylases
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by a family of enzymes known as HIF-prolyl hydroxylases (PHDs), with PHD2 being the primary oxygen sensor in most cells. These enzymes are non-heme iron (II) and 2-oxoglutarate-dependent dioxygenases.[1]
The enzymatic reaction involves the hydroxylation of specific proline residues (Pro-402 and Pro-564 in human HIF-1α) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α subunit.[1] This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to the ubiquitination and subsequent degradation of the HIF-1α subunit by the proteasome.
dot graph TD; subgraph "Normoxia" A[Sufficient O₂] --> B{PHD Enzymes Active}; B --> C[HIF-1α]; C -- Hydroxylation --> D[Hydroxylated HIF-1α]; D --> E[VHL Binding]; E --> F[Ubiquitination]; F --> G[Proteasomal Degradation]; end
end
Figure 2: HIF-1α degradation under normoxic conditions.
Hypoxic Conditions or PHD Inhibition: Stabilization of HIF-1α
In hypoxic conditions, the activity of PHD enzymes is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of the HIF-1α subunit, which then accumulates in the cytoplasm. Similarly, small molecule inhibitors that bind to the active site of PHDs can prevent the hydroxylation of HIF-1α even in the presence of oxygen, effectively mimicking a hypoxic state.[2]
Once stabilized, HIF-1α translocates to the nucleus and dimerizes with HIF-1β. This active HIF-1 complex then binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes.[3] This binding initiates the transcription of a wide array of genes that help the cell adapt to low oxygen conditions.
dot graph TD; subgraph "Hypoxia or PHD Inhibition" A[Low O₂ or this compound] --> B{PHD Enzymes Inactive}; B --> C[HIF-1α Accumulation]; C --> D[Nuclear Translocation]; D --> E[Dimerization with HIF-1β]; E --> F[Binding to HREs]; F --> G[Gene Transcription]; end
end
Figure 3: HIF-1α stabilization and activation.
Key Downstream Effects and Therapeutic Implications
The activation of HIF-1 leads to the transcription of over 100 genes involved in various cellular processes. The most well-characterized of these are related to erythropoiesis, angiogenesis, and metabolism.
| Downstream Effect | Key Target Genes | Physiological/Pathological Role | Therapeutic Potential |
| Erythropoiesis | Erythropoietin (EPO) | Stimulates the production of red blood cells in the bone marrow.[4] | Treatment of anemia, particularly in chronic kidney disease.[5] |
| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Promotes the formation of new blood vessels.[6] | Ischemic diseases (e.g., peripheral artery disease, coronary artery disease), wound healing. |
| Iron Metabolism | Transferrin, Transferrin Receptor, Ceruloplasmin | Regulates iron uptake, transport, and utilization. | Anemia of chronic disease. |
| Glucose Metabolism | Glucose transporters (e.g., GLUT1), Glycolytic enzymes | Shifts cellular metabolism towards anaerobic glycolysis. | Ischemia, cancer. |
| Cell Survival & Proliferation | Various growth factors and anti-apoptotic proteins | Promotes cell survival in low-oxygen environments. | Cancer (as a potential target for inhibition). |
Experimental Protocols for Validating the Mechanism of Action
To rigorously test the hypothesis that this compound acts as a HIF-PHD inhibitor, a series of in vitro and in vivo experiments are necessary.
In Vitro PHD2 Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PHD2. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive and high-throughput method for this purpose.[7]
Principle: The assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2. An anti-hydroxyproline antibody conjugated to an acceptor bead and streptavidin-coated donor beads are used. When the peptide is hydroxylated, the beads are brought into proximity, generating a chemiluminescent signal. Inhibition of PHD2 results in a decrease in this signal.
dot graph TD; subgraph "PHD2 Inhibition Assay Workflow" A[Prepare Reagents] --> B[Add this compound]; B --> C[Add PHD2 Enzyme]; C --> D[Add HIF-1α Peptide and 2-OG]; D --> E[Stop Reaction and Add Beads]; E --> F[Incubate]; F --> G[Read Signal]; end
end
Figure 4: Workflow for an in vitro PHD2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1 mg/mL BSA), recombinant human PHD2, biotinylated HIF-1α peptide, 2-oxoglutarate, FeSO₄, and L-ascorbic acid.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Reaction: In a 384-well plate, add the compound dilutions, followed by the PHD2 enzyme.
-
Substrate Addition: Initiate the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and add the AlphaScreen detection beads. Incubate in the dark and read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Calculate the IC₅₀ value for this compound.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines if this compound can stabilize HIF-1α protein levels in cultured cells.
Principle: Cells are treated with the compound, and the total cellular protein is extracted. HIF-1α levels are then detected by Western blotting using a specific antibody. An increase in the HIF-1α band intensity compared to the vehicle control indicates stabilization.[8]
Detailed Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 4-8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against HIF-1α. A loading control antibody (e.g., β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the fold-increase in HIF-1α stabilization.
In Vivo Erythropoietin (EPO) Production Assay in Mice
This assay assesses the ability of this compound to stimulate the production of endogenous EPO in a living organism.
Principle: Mice are treated with the compound, and blood samples are collected to measure the plasma EPO levels using an enzyme-linked immunosorbent assay (ELISA). An increase in EPO levels compared to vehicle-treated animals indicates a positive effect.[9][10]
Detailed Protocol:
-
Animal Dosing: Administer this compound to mice (e.g., C57BL/6) via an appropriate route (e.g., oral gavage).
-
Blood Collection: At various time points after dosing, collect blood samples from the mice.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
EPO ELISA: Measure the EPO concentration in the plasma samples using a commercially available mouse EPO ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the plasma EPO levels between the treated and control groups.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for a HIF-prolyl hydroxylase inhibitor. Its structural characteristics align with those of known inhibitors of this enzyme class, and the downstream biological effects of such inhibition are of significant therapeutic interest. The proposed mechanism of action, centered on the stabilization of HIF-1α, provides a solid framework for further investigation.
The experimental protocols detailed in this guide offer a clear path to validating this hypothesis. Successful demonstration of PHD inhibition, cellular HIF-1α stabilization, and in vivo stimulation of EPO production would provide compelling evidence for the proposed mechanism. Further research should then focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its efficacy in preclinical models of diseases such as chronic kidney disease-associated anemia and ischemic conditions. The in-depth understanding of its mechanism of action will be crucial for the rational design of future clinical trials and the potential development of this compound as a novel therapeutic agent.
References
- 1. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US11643397B2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 4. Advances in Understanding the Mechanisms of Erythropoiesis in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythropoiesis-stimulating agents and other methods to enhance oxygen transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulators of Erythropoiesis: Emerging Therapies For Hemoglobinopathies And Disorders Of Red Cell Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simple in vivo bioassay for erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
The Emergence and Utility of 3-Methoxyisonicotinic Acid: A Technical Guide
Introduction: A Molecule of Growing Significance
3-Methoxyisonicotinic acid, a substituted pyridine carboxylic acid, has quietly emerged as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. While a singular, definitive moment of its initial discovery is not prominently documented in the annals of chemical history, its significance is evident through its increasing appearance in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications, offering researchers, scientists, and drug development professionals a comprehensive resource on this versatile compound.
The structural uniqueness of this compound, featuring a pyridine ring with a carboxylic acid at the 4-position and a methoxy group at the 3-position, imparts specific electronic and steric properties that make it a valuable synthon. The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of the methoxy and carboxylic acid groups allows for a multitude of chemical transformations, enabling the construction of diverse molecular architectures.
This guide will delve into the known synthetic routes to this compound, provide detailed protocols for its characterization, and explore its role in the development of therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C7H7NO3 | N/A |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 654663-32-8 | [1] |
| Appearance | Solid (predicted) | N/A |
| Purity | 95% (typical commercial) | [1] |
Spectroscopic Characterization:
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be approached through various strategies, often involving the modification of a pre-existing pyridine ring. A common conceptual pathway involves the introduction of the methoxy group onto a suitable isonicotinic acid precursor.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted isonicotinic acids, which can be adapted for this compound.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Related Derivative, Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate
While a specific, detailed synthesis for this compound is not prominently published, the following protocol for a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, showcases relevant synthetic transformations on the pyridine ring.[2] This synthesis involves regioselective nucleophilic substitution and the conversion of a trifluoromethyl group to a methoxycarbonyl group.[2]
Step 1: Regioselective Amination of 2,6-dichloro-3-trifluoromethylpyridine [2]
-
To a solution of 2,6-dichloro-3-trifluoromethylpyridine in a suitable aprotic solvent (e.g., THF, Dioxane), add N-benzylmethylamine.
-
The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-chloro-6-(N-benzyl-N-methyl)amino-3-trifluoromethylpyridine.
Step 2: Methoxylation and Conversion of the Trifluoromethyl Group [2]
-
The product from Step 1 is dissolved in methanol.
-
A large excess of sodium methoxide is added to the solution.
-
The reaction mixture is heated to reflux and stirred for an extended period. This step facilitates both the displacement of the remaining chlorine atom with a methoxy group and the conversion of the trifluoromethyl group.
-
After the reaction is complete, the mixture is cooled and carefully acidified.
-
The resulting methyl 2-methoxy-6-(N-benzyl-N-methyl)amino-3-carboxylate can be isolated by extraction and purified.
-
Subsequent debenzylation would be required to obtain the free methylamino group.
Step 3: Hydrolysis to the Carboxylic Acid
-
The methyl ester from the previous step is subjected to hydrolysis, typically using aqueous sodium hydroxide or lithium hydroxide.
-
The reaction mixture is stirred at room temperature or heated to ensure complete conversion.
-
Upon completion, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a key intermediate in the synthesis of pharmacologically active compounds. The isonicotinic acid scaffold is a well-established pharmacophore in numerous drugs.
Role as a Versatile Building Block
The carboxylic acid and methoxy groups on the this compound ring provide orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.
Caption: The role of this compound in drug discovery.
Isonicotinic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antitubercular agents.[3][4] The introduction of a methoxy group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, it can alter the compound's metabolic stability, solubility, and binding affinity to its biological target.
A notable example of a complex drug synthesized from a related starting material is Bosutinib, a kinase inhibitor. Its synthesis starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the utility of methoxy-substituted aromatic carboxylic acids in the construction of intricate pharmaceutical agents.[5]
Analytical Methodologies
The characterization and quality control of this compound and its derivatives require robust analytical methods.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable due to the aromatic nature of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and for identifying impurities and byproducts in reaction mixtures.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of this compound and its derivatives. The chemical shifts and coupling constants of the pyridine ring protons provide definitive information about the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-O stretch of the methoxy group.
Protocol: Purity Determination by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Conclusion and Future Outlook
This compound, while lacking a dramatic discovery story, has established itself as a valuable and versatile building block in contemporary organic and medicinal chemistry. Its utility is derived from the unique combination of a biologically relevant pyridine core with strategically placed functional groups that allow for diverse chemical manipulations. As the quest for novel therapeutics continues, the demand for such well-defined and adaptable chemical scaffolds will undoubtedly grow. Further research into more efficient and scalable synthetic routes to this compound will be crucial to fully unlock its potential in accelerating the drug discovery and development process.
References
- 1. synchem.de [synchem.de]
- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Evolving Landscape of Drug Discovery: A Technical Guide to 3-Methoxyisonicotinic Acid and its Structural Analogues
Introduction: The Significance of the Isonicotinic Acid Scaffold in Medicinal Chemistry
The pyridine carboxylic acid motif, particularly isonicotinic acid and its derivatives, represents a cornerstone in the edifice of modern medicinal chemistry. These scaffolds are prevalent in a wide array of therapeutic agents, lauded for their versatile biological activities.[1][2] Isonicotinic acid derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] A notable example is isoniazid, a primary drug in the treatment of tuberculosis, which underscores the therapeutic potential embedded within this structural framework.[5] This guide delves into a specific, promising derivative: 3-methoxyisonicotinic acid. By exploring its structural analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the synthesis, properties, and potential applications of this chemical class. We will dissect the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering insights into the rational design of novel therapeutic agents.
Core Compound Profile: this compound
This compound serves as a foundational scaffold for the development of a diverse range of bioactive molecules. Its chemical structure, characterized by a pyridine ring substituted with a methoxy group at the 3-position and a carboxylic acid at the 4-position, provides a unique combination of electronic and steric properties that can be strategically manipulated in drug design.
Synthesis of the Core Scaffold
A general synthetic approach is outlined below:
Caption: General synthetic workflow for isonicotinic acid derivatives.
A more specific, though related, synthesis is the production of 3-butylisonicotinic acid, which involves a Kumada cross-coupling reaction to introduce the alkyl group, followed by oxidation of a methyl group to the carboxylic acid.[6] This highlights the modularity of synthetic strategies for substituted isonicotinic acids.
Structural Analogues and Structure-Activity Relationships (SAR)
The exploration of structural analogues of this compound is pivotal for optimizing its therapeutic potential. By systematically modifying the core structure, medicinal chemists can fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is a key interaction point for many biological targets. Its acidic nature allows for the formation of ionic bonds and hydrogen bonds. Modifications at this position can significantly impact biological activity.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide is a common strategy to modulate polarity and cell permeability. For instance, a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives were synthesized and evaluated as xanthine oxidase inhibitors.[7] The study revealed that the isonicotinamide series was significantly more effective than the corresponding nicotinamide series, highlighting the importance of the nitrogen's position in the pyridine ring.[7]
Alterations of the Methoxy Group
The methoxy group at the 3-position influences the electronic properties of the pyridine ring and can be involved in crucial interactions with biological targets.
-
Alkoxy Chain Homologation: Varying the length and branching of the alkoxy group can probe the steric and hydrophobic constraints of the target's binding pocket. A study on N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives showed that a benzyl ether tail linked to a benzonitrile moiety enhanced inhibitory potency against xanthine oxidase.[7]
-
Bioisosteric Replacement: Replacing the methoxy group with other functionalities, such as halogens or small alkyl groups, can alter the electronic landscape of the molecule and introduce new interaction points.
Substitution on the Pyridine Ring
The pyridine ring itself offers multiple positions for substitution, allowing for the introduction of various functional groups to enhance target engagement and modulate physicochemical properties.
-
Introduction of Phenyl Groups: A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and showed significant analgesic and anti-inflammatory activities.[4] Specifically, compounds with a 2-bromophenyl substituent displayed notable activity.[4]
-
Fusion with Other Rings: The synthesis of bosutinib, a kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a structurally related compound.[8] The final drug molecule features a complex fused ring system attached to the core, demonstrating how the fundamental scaffold can be elaborated to achieve high-potency inhibitors.[8]
Therapeutic Potential and Biological Properties
Derivatives of isonicotinic acid have been investigated for a wide range of therapeutic applications. The following sections highlight key areas where this compound analogues could exhibit significant potential.
Anti-inflammatory Activity
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Isonicotinic acid derivatives have shown promise as anti-inflammatory agents through the inhibition of reactive oxygen species (ROS) and potentially COX-2.[3]
Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition) [3]
-
Cell Source: Human blood is used as the source for polymorphonuclear leukocytes (PMNs).
-
Cell Stimulation: PMNs are stimulated with opsonized zymosan to induce an oxidative burst.
-
Chemiluminescence Measurement: The oxidative burst is measured by luminol-enhanced chemiluminescence.
-
Inhibitor Testing: The synthesized isonicotinate compounds are incubated with the PMNs prior to stimulation.
-
Data Analysis: The percentage of inhibition of ROS production is calculated, and IC50 values are determined.
| Compound | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) |
| Isonicotinate 5 | 95.9 | 1.42 ± 0.1 |
| Isonicotinate 6 | 67.3 | 8.6 ± 0.5 |
| Ibuprofen (Standard) | 73.2 | 11.2 ± 1.9 |
| Table adapted from Nasim et al., 2021.[3] |
The data clearly indicates that certain isonicotinates exhibit significantly higher potency than the standard drug ibuprofen in inhibiting ROS production.[3]
Caption: Isonicotinates as inhibitors of ROS production in inflammation.
Enzyme Inhibition
The structural features of this compound analogues make them attractive candidates for the design of enzyme inhibitors.
-
Xanthine Oxidase Inhibition: As mentioned earlier, N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives have been identified as potent xanthine oxidase inhibitors, with compound 10q exhibiting an IC50 of 0.3 µM.[7] This activity is relevant for the treatment of hyperuricemia and gout. Molecular modeling studies suggest that these compounds act as mixed-type inhibitors.[7]
-
Kinase Inhibition: The development of bosutinib, a dual Src/Abl kinase inhibitor, from a 3-methoxy-4-hydroxybenzoic acid starting material highlights the potential of this scaffold in targeting kinases.[8] Kinase inhibitors are a major class of anticancer drugs. A Chinese patent also describes the use of isonicotinic acid derivatives in cancer treatment, further supporting this potential application.[9]
Antimicrobial and Anticancer Activity
The isonicotinic acid scaffold is present in the antitubercular drug isoniazid.[5] Studies on isoniazid derivatives have shown that modifications to the core structure can lead to compounds with potent cytotoxic activity against various human cancer cell lines.[2] The structure-activity relationship analysis of these derivatives indicated that the number, position, and type of substituents on an attached aromatic ring are critical for their biological activity.[2] Specifically, the presence of a hydroxyl group on a benzene ring, particularly at the ortho-position, was found to be important for anticancer activity.[2]
Pharmacokinetics and Drug Development Considerations
The successful development of a drug candidate requires not only potent biological activity but also favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for this compound and its direct analogues are scarce in the reviewed literature, some general principles can be inferred.
The physicochemical properties of these compounds, such as lipophilicity and pKa, will significantly influence their ADME profile. The carboxylic acid group will likely be ionized at physiological pH, affecting membrane permeability and distribution. Esterification or amidation of this group can increase lipophilicity and potentially improve oral absorption and cell penetration.
A study on the pharmacokinetics of 3-mercaptopropionic acid, another small carboxylic acid, demonstrated that its concentration in the brain could be monitored in real-time using in vivo microdialysis.[10] This type of study would be crucial for assessing the brain penetration of this compound analogues designed to target the central nervous system.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing literature on related isonicotinic acid derivatives provides a strong foundation for the rational design of new compounds with tailored biological activities.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogues. This should include:
-
Systematic SAR studies: A comprehensive exploration of substitutions at the 3-methoxy position, the 4-carboxylic acid position, and on the pyridine ring is needed to build a robust understanding of the structure-activity relationships for various biological targets.
-
Target identification and validation: Screening of these analogues against a broad range of biological targets, including kinases, oxidases, and other enzymes implicated in disease, will be crucial for identifying novel therapeutic applications.
-
In-depth pharmacokinetic profiling: Detailed ADME studies of lead compounds are essential to assess their drug-likeness and potential for in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 10. An investigation into the pharmacokinetics of 3-mercaptopropionic acid and development of a steady-state chemical seizure model using in vivo microdialysis and electrophysiological monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 3-Methoxyisonicotinic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and the overall efficacy of a drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility in various solvent systems is not merely academic—it is a critical determinant of a formulation's viability. This guide provides an in-depth technical exploration of the solubility of 3-methoxyisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its physicochemical characteristics, present a robust experimental framework for solubility determination, and explore theoretical models that can predict its behavior in a range of organic solvents. This document is designed to be a practical and authoritative resource, empowering researchers to make informed decisions in the laboratory.
Physicochemical Landscape of this compound
A thorough understanding of a molecule's inherent properties is the logical starting point for any solubility investigation. This compound, with the molecular formula C₇H₇NO₃, possesses a unique combination of functional groups that dictate its interactions with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1] |
| Predicted pKa | 1.84 ± 0.10 | [2] |
| Predicted LogP | 0.57 | [1] |
| General Solubility | Soluble in ethanol, chloroform, and ether; slightly soluble in water. | [2] |
The presence of a carboxylic acid group, a pyridine ring, and a methoxy group imparts a degree of polarity and the capacity for hydrogen bonding. The predicted pKa suggests it is a relatively strong acid, a factor that will significantly influence its solubility in protic versus aprotic solvents, as well as in buffered aqueous solutions. The predicted LogP value indicates a moderate lipophilicity. These characteristics suggest a nuanced solubility profile, with preferential solubility in polar organic solvents capable of hydrogen bonding.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters
While empirical determination of solubility is the gold standard, theoretical models offer a powerful predictive tool for solvent screening and selection, saving valuable time and resources. The Hansen Solubility Parameter (HSP) model is a particularly useful framework for predicting the solubility of a solute in a given solvent.[3][4] The principle is rooted in the adage "like dissolves like," quantifying this similarity through three parameters:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule, both solute and solvent, can be characterized by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.[4] The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
Where the subscript 1 refers to the solvent and 2 refers to the solute. A smaller Ra value indicates a higher likelihood of solubility.
Table 2: Hansen Solubility Parameters of Common Organic Solvents (in MPa⁰.⁵)
| Solvent | δd | δp | δh |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
Note: These values are sourced from various publicly available databases and may vary slightly depending on the determination method.
The following diagram illustrates the logical workflow for utilizing Hansen Solubility Parameters in solvent screening for this compound.
Caption: Workflow for predicting the solubility of this compound using Hansen Solubility Parameters.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Ensure the this compound is of high purity and is a crystalline solid.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of glass vials with tight-fitting caps.
-
-
Sample Preparation:
-
Add an excess amount of this compound to each vial. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by sampling at different time points (e.g., 12, 24, 48, and 72 hours) to ensure that the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the liquid phase. Be mindful of potential adsorption of the solute onto the filter membrane.
-
-
-
Analysis of the Saturated Solution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Best Practices for HPLC Analysis in Solubility Studies
-
Method Validation: Develop and validate an HPLC method for the quantification of this compound, including linearity, accuracy, precision, and specificity.
-
Solvent Compatibility: The mobile phase of the HPLC method should be compatible with the solvent used for the solubility study to avoid precipitation in the system.[3][9]
-
Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent as the diluted samples to construct a calibration curve.
-
System Suitability: Perform system suitability tests before each analysis to ensure the HPLC system is performing correctly.
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Step-by-step experimental workflow for the shake-flask solubility determination method.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions using Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can efficiently and accurately characterize this important physicochemical property. A thorough understanding of solubility is not an isolated data point but a critical piece of the puzzle in the complex process of drug development. The methodologies outlined herein will enable scientists to build a robust data package, facilitating informed decisions in formulation development, process chemistry, and ultimately, the advancement of new therapeutic agents. Future work should focus on generating experimental solubility data for this compound in a diverse range of pharmaceutically relevant solvents and correlating this data with predictive models to further refine our understanding of its behavior.
References
- 1. enamine.net [enamine.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Good Practices for Using HPLC Systems [monadlabtech.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. lcms.cz [lcms.cz]
- 9. Best Solvent Practices for HPLC Analysis | Advent [adventchembio.com]
An In-depth Technical Guide to the Thermochemical Analysis of 3-Methoxyisonicotinic Acid
Abstract
This technical guide provides a comprehensive framework for the thermochemical analysis of 3-Methoxyisonicotinic acid (CAS No. 76310-99-9). As a substituted pyridine carboxylic acid, its thermodynamic properties are of significant interest in pharmaceutical development, influencing stability, process safety, and formulation.[1][2] While exhaustive experimental data for this specific molecule is not extensively published, this document outlines the critical experimental methodologies and computational approaches necessary for a thorough evaluation. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide a roadmap for determining key parameters such as enthalpy of formation, thermal stability, and phase behavior. This guide is structured to empower researchers to generate reliable thermochemical data, ensuring both scientific rigor and practical application in a drug development context.
Introduction: The "Why" of Thermochemical Analysis
In the journey of a drug candidate from discovery to a commercial product, understanding its fundamental physical and chemical properties is paramount. Thermochemical data is not merely academic; it is the bedrock of safe and efficient process scale-up and formulation design.[3] For a molecule like this compound, a derivative of isonicotinic acid (a key structural motif in pharmaceuticals), this data informs:
-
Process Safety: Prevents runaway reactions by defining safe operating temperatures and understanding decomposition energetics.[1][4]
-
Polymorph Screening: Identifies and characterizes different crystalline forms, which can have profound effects on solubility, bioavailability, and stability.
-
Stability and Shelf-life: Predicts the long-term stability of the active pharmaceutical ingredient (API) under various storage conditions.
-
Reaction Energetics: Optimizes synthetic routes by quantifying the heat evolved or absorbed during chemical reactions.
-
Computational Modeling: Provides experimental benchmarks for refining computational models, which can accelerate the development process.[5][6]
The core objective of a thermochemical analysis is to quantify the energy changes associated with chemical reactions and physical state changes. The most fundamental of these properties is the standard molar enthalpy of formation (ΔfH°) , which represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[7] This value is the cornerstone from which many other thermodynamic calculations are derived.
Strategic Workflow for Comprehensive Analysis
A robust thermochemical evaluation integrates both experimental measurements and computational modeling. This dual approach provides a system of checks and balances, where theoretical calculations can help interpret experimental results and experiments can validate computational methods.
Caption: Integrated workflow for the thermochemical analysis of this compound.
Experimental Methodologies: The Gold Standards
The choice of experimental technique is dictated by the specific thermochemical parameter being investigated. For a crystalline organic solid like this compound, the following techniques form the core of a comprehensive analysis.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for studying thermal transitions.[8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9]
-
Why it's chosen: DSC provides a wealth of information from a small sample size with high precision. It is invaluable for determining melting point, enthalpy of fusion (ΔfusH°), heat capacity (Cp), and for detecting polymorphism.[10][11] In the context of drug development, it is a primary tool for compatibility screening of API with excipients.[9]
-
Self-Validating Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium, Zinc) across the temperature range of interest. The reliability of the data is wholly dependent on accurate calibration.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum pan. Hermetically seal the pan to prevent sublimation during the experiment.
-
Experimental Run: Heat the sample under a constant nitrogen purge (e.g., 50 mL/min) at a controlled rate (e.g., 10 °C/min). An initial heating run, followed by a controlled cool-down and a second heating run, is often performed to investigate the sample's thermal history and identify glass transitions or polymorphic changes.[12]
-
Data Analysis: The melting point is determined from the onset temperature or the peak of the endotherm. The area under the melting peak corresponds to the enthalpy of fusion (ΔfusH°), a critical value for understanding the energetics of the crystal lattice.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Why it's chosen: TGA is the primary method for assessing thermal stability and decomposition profiles.[13] It clearly indicates the temperature at which the compound begins to degrade and can reveal the presence of solvates or hydrates through initial mass loss steps. For process safety, the onset of decomposition temperature is a critical parameter.[14]
-
Self-Validating Protocol:
-
Calibration: Verify the instrument's mass balance with standard weights and temperature with certified magnetic standards (Curie point standards).
-
Sample Preparation: Place an accurately weighed sample (5-10 mg) in an open ceramic or platinum pan.
-
Experimental Run: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature well beyond its decomposition point.
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the mass loss curve. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help distinguish overlapping decomposition steps.[15]
-
Combustion Calorimetry
This is the definitive method for determining the standard enthalpy of formation for organic compounds.[16] It involves the complete combustion of a substance in a high-pressure oxygen environment within a constant-volume vessel (a "bomb").[17]
-
Why it's chosen: While technically demanding, combustion calorimetry provides the most accurate data for the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is calculated.[7][18] This value is the ultimate benchmark for all other thermochemical data and computational models.
-
Self-Validating Protocol:
-
Calorimeter Calibration: The energy equivalent of the calorimeter (ε_calor) must be precisely determined by combusting a certified standard, typically benzoic acid. This is a critical step, as all subsequent calculations depend on this value.
-
Sample Preparation: A pellet of precisely weighed this compound is placed in a crucible. A known length of fuse wire is connected to an ignition system. To ensure complete combustion of a nitrogen-containing compound, a small amount of a combustion aid (like paraffin oil) with a known energy of combustion may be used.[18]
-
Combustion: The bomb is sealed, pressurized with high-purity oxygen (e.g., 30 atm), and placed in the calorimeter. After thermal equilibrium is reached, the sample is ignited, and the temperature change of the surrounding water is measured with high precision.
-
Data Analysis & Corrections: The raw temperature rise is corrected for heat exchange, ignition energy, and the formation of nitric acid from the nitrogen in the sample (Washburn corrections).[18] From the corrected temperature rise and the calorimeter's energy equivalent, the standard internal energy of combustion (ΔcU°) is calculated. This is then used to derive the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°(s)).[16]
-
Computational Thermochemistry: The Predictive Power
When experimental data is scarce or difficult to obtain, high-level quantum chemical methods can provide reliable estimates of thermochemical properties.[19] Composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) are designed to approximate the results of very high-level calculations with more manageable computational resources.[5][6]
-
Why it's chosen: Computational methods can predict the gas-phase enthalpy of formation (ΔfH°(g)) with high accuracy, often within a few kJ/mol of experimental values.[5][20] This is particularly useful for building a complete thermochemical profile, as the experimental determination of the enthalpy of sublimation (required to convert ΔfH°(s) to ΔfH°(g)) can be challenging. These methods are also essential for studying reaction mechanisms and transition states.[21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helgroup.com [helgroup.com]
- 4. contractpharma.com [contractpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. srd.nist.gov [srd.nist.gov]
- 18. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Quantification of 3-Methoxyisonicotinic Acid: A Comprehensive Guide
Abstract
This comprehensive application note provides a detailed guide to the analytical methodologies for the quantification of 3-Methoxyisonicotinic acid. As a crucial building block in pharmaceutical synthesis and a potential metabolite, robust and reliable analytical methods are paramount for its accurate determination in various matrices. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Vis Spectrophotometry. Each section is grounded in established analytical principles and supported by scientific literature, offering insights into method development, validation, and practical application. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.
Introduction: The Significance of this compound Analysis
This compound, a substituted pyridine carboxylic acid, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring both a carboxylic acid and a methoxy group on a pyridine ring, imparts specific physicochemical properties that necessitate tailored analytical approaches. Accurate quantification of this compound is critical for several reasons:
-
Process Chemistry: Monitoring the consumption of this compound as a starting material and the formation of related impurities is essential for optimizing reaction conditions and ensuring the quality of the final API.
-
Quality Control: For drug substances where this compound may be a process-related impurity, its levels must be strictly controlled to meet regulatory specifications.
-
Pharmacokinetic Studies: If this compound is a metabolite of a drug candidate, its determination in biological matrices such as plasma or urine is vital for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a selection of robust analytical methods that can be adapted and validated for the specific needs of the researcher, from routine quality control to complex bioanalytical studies.
High-Performance Liquid Chromatography (HPLC) for Direct Quantification
Reverse-phase HPLC with UV detection is a widely applicable and robust method for the direct analysis of this compound. The inherent polarity and UV chromophore of the molecule make it well-suited for this technique. The following protocol is a starting point for method development and validation.
Principle of Separation
The separation is based on the partitioning of this compound between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention of the analyte is primarily influenced by its hydrophobicity and the pH of the mobile phase, which affects its ionization state. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm (based on the chromophore of the isonicotinic acid moiety) |
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For Drug Substance/Formulation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.[1][2] Sonicate if necessary to ensure complete dissolution.
-
For Biological Matrices (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.[3][4] Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for cleaner samples and lower detection limits.[5][6]
-
-
Analysis:
-
Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method Validation (ICH Q2(R1) Principles)
A full validation of this method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix, a placebo (for formulations), and by spiking the analyte into the matrix. Peak purity analysis using a DAD is also recommended.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the calibration standards over a defined range. A correlation coefficient (r²) of ≥0.99 is typically desired.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: The degree of scatter between a series of measurements. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for High Sensitivity and Specificity
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile carboxylic acid, a derivatization step is required to convert it into a more volatile and thermally stable derivative suitable for GC analysis. Silylation is a common and effective derivatization method for carboxylic acids.[12][13][14]
Principle of Derivatization and Analysis
The active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group, typically using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][14] This derivatization increases the volatility and thermal stability of the analyte. The resulting TMS ester is then separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and structural information based on the fragmentation pattern.
Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
A GC-MS system equipped with a capillary column, an autosampler, and a mass selective detector.
Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Derivatization and GC-MS Conditions:
| Parameter | Recommended Condition |
| Derivatization Reagent | BSTFA + 1% TMCS |
| Reaction Solvent | Pyridine |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound after silylation.
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of this compound in a volatile solvent like methanol.
-
For samples, perform an appropriate extraction (e.g., LLE with ethyl acetate) to isolate the analyte.
-
-
Derivatization:
-
Pipette a known volume of the standard or sample extract into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the absence of water, which can interfere with the silylation reaction.[14][15]
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS) to the dried residue.
-
Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized solution into the GC-MS system.
-
-
Data Analysis:
-
Identify the TMS derivative of this compound by its retention time and mass spectrum. Expected fragmentation would involve the loss of a methyl group (M-15) and cleavage of the TMS ester.[16]
-
For quantification, use the area of a characteristic ion in SIM mode or the total ion chromatogram in full scan mode.
-
Construct a calibration curve and determine the concentration in the samples.
-
Causality in Experimental Choices
-
Derivatization: Silylation is chosen because it is a well-established and efficient method for increasing the volatility of carboxylic acids, making them amenable to GC analysis.[13][14]
-
Anhydrous Conditions: The silylating reagents are highly reactive towards water. Therefore, maintaining anhydrous conditions is critical for a complete and reproducible derivatization reaction.
-
SIM vs. Full Scan: Full scan mode is useful for initial method development and qualitative identification. For quantitative analysis, especially at low concentrations, SIM mode offers significantly higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry can be used as a simple and rapid method for the determination of this compound in relatively pure samples, such as during reaction monitoring where the starting material and product have distinct UV spectra.
Principle
The method is based on the absorption of ultraviolet radiation by the pyridine ring chromophore in the this compound molecule. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Materials and Reagents:
-
This compound reference standard
-
A suitable solvent (e.g., methanol, ethanol, or an appropriate buffer)
-
Quartz cuvettes
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax. The λmax for the isonicotinic acid moiety is typically around 264 nm.[17] The methoxy substituent may cause a slight shift.
-
-
Prepare Calibration Standards:
-
Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
-
Measure Absorbance:
-
Measure the absorbance of the blank (solvent) and the standard solutions at the determined λmax.
-
-
Construct a Calibration Curve:
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration from the calibration curve.
-
Limitations
This method is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, its application is generally limited to samples with a well-characterized and simple matrix.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine analysis of relatively clean samples, HPLC-UV offers a robust and reliable approach. For high-sensitivity and high-specificity analysis, particularly in complex matrices, GC-MS with derivatization is the method of choice. UV-Vis spectrophotometry serves as a valuable tool for rapid screening and in-process control. The protocols provided in this application note serve as a solid foundation for developing and validating analytical methods for the accurate and precise quantification of this compound in various scientific and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
- 11. ICH Official web site : ICH [ich.org]
- 12. benchchem.com [benchchem.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 3-Methoxyisonicotinic Acid Following Pre-Column Derivatization
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 3-Methoxyisonicotinic acid. Due to its weak native chromophore and high polarity, direct analysis of this compound at low concentrations is challenging. To overcome these limitations, a pre-column derivatization strategy is employed, converting the target analyte into a strongly UV-absorbing derivative. The protocol utilizes an esterification reaction with p-Bromophenacyl Bromide (BPB) to enhance UV detectability and improve chromatographic retention on a reversed-phase column. This guide provides a comprehensive overview of the reaction mechanism, a step-by-step protocol for derivatization and analysis, and method performance characteristics.
Introduction: The Analytical Challenge
This compound is a key building block and intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this molecule is critical for process monitoring, quality control, and pharmacokinetic studies. However, the intrinsic properties of this compound present significant analytical hurdles for HPLC-UV analysis. The pyridine ring and carboxyl group provide some UV absorbance, but the molar absorptivity is often insufficient for trace-level quantification, typically requiring detection in the low UV range (~210-270 nm) where interference from mobile phase components and matrix contaminants is high.[1][2] Furthermore, its polar nature leads to poor retention on conventional reversed-phase columns like C18, often resulting in elution near the solvent front.[3]
To address these issues, chemical derivatization is an effective strategy.[4][5] Derivatization converts the analyte into a product with more favorable analytical properties.[6] For HPLC-UV, this typically involves attaching a "tag" or chromophore to the molecule, which significantly increases its UV absorbance and shifts the absorption maximum (λ_max) to a longer, more selective wavelength.[6] This application note describes a validated method based on the esterification of the carboxylic acid group of this compound with p-Bromophenacyl Bromide (BPB), a well-established reagent for this purpose.[6]
Principle of the Method: Esterification for Enhanced Detection
The core of this method is the chemical derivatization of the carboxylic acid functional group. The reaction is a nucleophilic substitution (S_N2) where the carboxylate anion of this compound attacks the electrophilic benzylic carbon of p-Bromophenacyl Bromide.
Reaction Mechanism:
-
Deprotonation: The weakly acidic carboxylic acid is first deprotonated by a non-nucleophilic base, such as triethylamine (TEA), to form a highly nucleophilic carboxylate anion.
-
Nucleophilic Attack: The carboxylate anion attacks the α-carbon of BPB, displacing the bromide leaving group.
-
Formation of Phenacyl Ester: The resulting product is the phenacyl ester of this compound. This derivative incorporates a highly conjugated phenacyl moiety, which acts as a strong chromophore, typically absorbing around 254-260 nm.[6] This derivatization also increases the hydrophobicity of the analyte, leading to better retention and peak shape in reversed-phase chromatography.
The overall workflow for this analytical method is outlined in the diagram below.
References
Using 3-Methoxyisonicotinic acid in peptide synthesis
Application Note & Protocol
Topic: Strategic Incorporation of 3-Methoxyisonicotinic Acid in Advanced Peptide Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the incorporation of this compound into synthetic peptides. This heteroaromatic carboxylic acid serves as a versatile building block for N-terminal capping or as a stable, functional linker in the development of peptide conjugates and modified therapeutics. By explaining the chemical rationale behind procedural choices and providing step-by-step methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to precisely modify peptide structures to enhance their physicochemical and pharmacological properties.
Introduction and Rationale for Use
In modern peptide chemistry, the precise modification of a peptide's structure is paramount to tuning its therapeutic properties, such as stability, solubility, and receptor affinity. While the primary amino acid sequence dictates the core function, the N-terminus offers a prime location for modification without disrupting the core peptide backbone.
This compound (also known as 3-methoxypyridine-4-carboxylic acid) is an attractive agent for N-terminal modification. Its pyridine ring introduces a rigid, aromatic scaffold, which can impart favorable steric constraints or participate in specific molecular interactions. The methoxy group can subtly modulate solubility and electronic properties. When coupled to the N-terminal amine of a peptide, it forms a highly stable amide bond, effectively "capping" the peptide.
Key Applications:
-
N-Terminal Capping: Prevents enzymatic degradation by exopeptidases and eliminates the N-terminal charge, which can be crucial for modulating a peptide's overall isoelectric point and membrane permeability.
-
Stable Linker Formation: Serves as a non-hydrolyzable linker for the attachment of other moieties (e.g., imaging agents, cytotoxic drugs) in the synthesis of complex bioconjugates.[1][]
-
Pharmacophore Mimicry: The substituted pyridine ring can act as a bioisostere for other aromatic or heteroaromatic groups found in bioactive molecules.
Physicochemical & Safety Data
Proper handling of all reagents is critical. Researchers must consult the full Safety Data Sheet (SDS) for each chemical prior to use.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | 3-Methoxypyridine-4-carboxylic acid | PubChem |
| CAS Number | 654663-32-8 | Chemsrc[3] |
| Molecular Formula | C₇H₇NO₃ | PubChem |
| Molecular Weight | 153.14 g/mol | PubChem |
| Appearance | White to off-white solid | N/A |
| Monoisotopic Mass | 153.0426 g/mol | PubChem |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Fisher Scientific[4][5] |
| Precautionary Measures | Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Wash hands thoroughly after handling. Avoid breathing dust. | Fisher Scientific[4][5] |
Experimental Protocols: N-Terminal Capping on Solid Support
The following protocols describe the coupling of this compound to the free N-terminal amine of a peptide chain assembled on a solid-phase synthesis (SPPS) resin (e.g., Rink Amide, Wang). The procedure is performed after the final Fmoc-deprotection step of the peptide sequence.
Core Principle: Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine to form an amide bond is inefficient. The core of the procedure involves converting the carboxylic acid of this compound into a highly reactive intermediate (an "activated ester" or similar species) that is susceptible to nucleophilic attack by the peptide's N-terminal amine.[6][7] This is achieved using a "coupling reagent". We present two robust protocols using different classes of coupling reagents.
Protocol 3.1: HATU-Mediated Coupling
This is the most common and generally efficient method for amide bond formation in SPPS, relying on an aminium/uronium-based activator.[8]
Materials:
-
Peptide-on-resin with free N-terminus (1.0 equiv, e.g., 0.1 mmol on 150 mg resin at 0.67 mmol/g loading)
-
This compound (3.0 equiv, 46 mg)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 equiv, 110 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv, 105 µL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Following standard Fmoc-SPPS, perform the final Fmoc deprotection and wash the peptide-resin thoroughly with DMF (3x).
-
Activation Solution: In a separate glass vial, dissolve this compound (3.0 equiv) and HATU (2.9 equiv) in anhydrous DMF (approx. 2 mL for a 0.1 mmol scale).
-
Base Addition: Add DIPEA (6.0 equiv) to the activation solution. The solution may change color. Allow the mixture to "pre-activate" for 1-2 minutes at room temperature.
-
Causality Note: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and neutralizes the N-terminal ammonium salt, facilitating the reaction. HATU converts the carboxylate into a highly reactive OAt-ester intermediate, which is primed for aminolysis.[8]
-
-
Coupling Reaction: Add the activation solution to the drained peptide-resin in the reaction vessel. Ensure the resin is fully submerged. Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 2 hours at room temperature.
-
Monitoring: Remove a few resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.
-
A negative result (yellow/colorless beads) indicates complete coupling.
-
A positive result (blue/purple beads) indicates the presence of unreacted primary amines. If positive, continue agitating for another 1-2 hours and re-test. If it remains positive, a second coupling may be required.
-
-
Final Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The capped peptide is now ready for side-chain deprotection and cleavage from the solid support.
Protocol 3.2: T3P®-Mediated Coupling (Alternative)
This protocol uses 1-propylphosphonic anhydride (T3P®), an effective and less allergenic alternative to carbodiimides for forming amide bonds, with a strong precedent for pyridine carboxylic acids.[6]
Materials:
-
Peptide-on-resin with free N-terminus (1.0 equiv)
-
This compound (3.0 equiv)
-
T3P® (50% solution in DMF or EtOAc) (2.0 equiv)
-
Pyridine or Triethylamine (TEA) (7.0 equiv)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: As in Protocol 3.1.
-
Reaction Mixture: In a reaction vessel, swell the drained peptide-resin in anhydrous DMF. Add this compound (3.0 equiv) and Pyridine or TEA (7.0 equiv). Agitate briefly to dissolve the acid.
-
Coupling Agent Addition: Add the T3P® solution (2.0 equiv) dropwise to the resin slurry.
-
Causality Note: T3P® acts as a powerful dehydrating agent, forming a mixed anhydride with the carboxylic acid, which is a highly effective acylating species. The base (Pyridine or TEA) is crucial to neutralize acids formed during the reaction and maintain optimal pH.[6]
-
-
Coupling and Monitoring: Agitate the reaction for 2-4 hours at room temperature and monitor for completion using the Kaiser test as described in Protocol 3.1.
-
Final Wash and Drying: Once complete, wash and dry the resin as described in Protocol 3.1.
Analytical Characterization of the Final Peptide
After cleavage from the resin and purification (typically by RP-HPLC), the identity and purity of the 3-methoxyisonicotinoyl-capped peptide must be confirmed.
| Analysis Method | Expected Result |
| LC-MS (ESI+) | A single major peak in the chromatogram. The observed mass [M+H]⁺ should match the calculated mass of the peptide plus the mass of the added moiety. |
| Mass Shift | +135.0426 Da (Calculated as: C₇H₅NO₂; Mass of this compound minus H₂O) |
| ¹H NMR | Disappearance of the carboxylic acid proton signal (~13 ppm) from the free acid. Appearance of a new amide proton signal (typically 8-9 ppm). Characteristic shifts in the pyridine ring protons upon amide formation.[6] |
| RP-HPLC | Increased retention time compared to the uncapped peptide due to the addition of the hydrophobic aromatic group. Purity should be ≥95% for most research applications. |
Example Calculation for Mass Spectrometry:
-
Let the monoisotopic mass of the uncapped peptide be P .
-
The mass of the added 3-methoxyisonicotinoyl group is 135.0426 Da .
-
The expected [M+H]⁺ for the final product = P + 135.0426 + 1.0078 Da .
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Positive Kaiser Test after coupling | 1. Steric Hindrance: N-terminus is sterically crowded. 2. Inefficient Activation: Coupling reagents have degraded. 3. Peptide Aggregation: On-resin aggregation is blocking the N-terminus. | 1. Extend coupling time to 4-6 hours or perform a second coupling with fresh reagents. 2. Use fresh, high-quality coupling reagents and anhydrous solvents. 3. Perform the coupling in a solvent known to disrupt aggregation, such as NMP or a DMF/DCM mixture. |
| Low Yield of Final Product | 1. Incomplete Coupling: As above. 2. Premature Cleavage: The linker is unstable to the reagents. 3. Purification Losses: The modified peptide has poor solubility or chromatographic behavior. | 1. Ensure coupling is complete before cleavage. Consider capping unreacted amines with acetic anhydride to simplify purification. 2. Ensure compatibility of your resin/linker with all reagents. 3. Modify the HPLC gradient or use additives (e.g., formic acid, TFA) in the mobile phase to improve peak shape. |
References
- 1. Bioconjugation Reagents | TCI AMERICA [tcichemicals.com]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090171068A1 - Method of peptide synthesis - Google Patents [patents.google.com]
- 5. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
- 6. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Pharmacological Screening of Novel 3-Methoxyisonicotinic Acid Derivatives
Introduction: The Therapeutic Potential of Isonicotinic Acid Scaffolds
Isonicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry, most famously represented by the anti-tuberculosis drug isoniazid.[1][2] The pyridine ring of this scaffold is a bioisostere of nicotinamide, suggesting that its derivatives may interact with the vast and critical landscape of NAD⁺-dependent enzymes.[2][3] These enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, are central regulators of DNA repair, cellular metabolism, and chromatin remodeling, making them high-value targets in oncology and other diseases.[3][4][5]
Novel 3-methoxyisonicotinic acid derivatives represent a promising, yet underexplored, chemical space. The methoxy substitution can significantly alter the electronic and steric properties of the pyridine ring, potentially tuning the binding affinity and selectivity for specific NAD⁺-utilizing enzymes. This guide provides a comprehensive, multi-stage framework for the pharmacological screening of a novel library of this compound derivatives, designed to identify potent and selective inhibitors, characterize their cellular activity, and confirm target engagement.
Our screening cascade is designed around the hypothesis that these derivatives may function as PARP inhibitors, a class of drugs that has shown significant therapeutic success, particularly in cancers with deficiencies in DNA repair pathways like BRCA mutations.[4][6][7]
Part 1: Primary High-Throughput Screening (HTS) for PARP1 Inhibition
The initial goal is to rapidly screen the entire compound library to identify "hits"—compounds that exhibit inhibitory activity against our primary target, PARP1, at a single high concentration.[7][8]
Causality Behind Assay Choice: We have selected a fluorescence-based enzymatic assay due to its high sensitivity, scalability for HTS, and commercial availability.[9][10] The assay measures the depletion of the PARP1 substrate, NAD⁺. Inhibitors of PARP1 will prevent NAD⁺ consumption, resulting in a high fluorescent signal. This homogenous, "add-and-read" format minimizes plate handling steps, making it robust for automated screening of thousands of compounds.[9][11]
HTS Workflow for PARP1 Inhibition
Caption: High-Throughput Screening (HTS) workflow for identifying primary PARP1 inhibitors.
Detailed Protocol 1: Primary HTS Assay
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each 1 mM this compound derivative (in DMSO) into a 384-well assay plate. This yields a final assay concentration of 10 µM.
-
Controls: Designate columns for controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known potent PARP inhibitor (e.g., Olaparib) at a saturating concentration (e.g., 10 µM).
-
-
Reagent Addition 1: Add 5 µL of PARP1 enzyme and activated DNA mix (prepared in assay buffer) to all wells.
-
Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reagent Addition 2: Add 5 µL of the NAD⁺ substrate mix to initiate the enzymatic reaction.
-
Incubation 2: Incubate for 60 minutes at room temperature.
-
Development: Add 10 µL of the developer reagent, which contains cycling enzymes that convert the remaining NAD⁺ into a fluorescent product.[9]
-
Incubation 3: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis:
-
Validate the Assay: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[12]
-
Calculate Percent Inhibition: Normalize the data for each test compound using the formula: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative).
-
Hit Selection: Define a hit threshold. A common starting point is selecting compounds that exhibit ≥50% inhibition.
-
Part 2: Hit Confirmation and Potency Determination
The primary screen identifies potential inhibitors. The next critical step is to confirm these hits and quantify their potency by determining the half-maximal inhibitory concentration (IC50).[13][14] This process eliminates false positives and ranks the confirmed hits.
Protocol 2: IC50 Determination
-
Compound Preparation: For each "hit" compound from the primary screen, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Performance: Perform the same PARP1 enzymatic assay as described in Protocol 1. Instead of a single concentration, the compounds are tested across the full dilution range.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic regression model to calculate the IC50 value.[15] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[16]
-
Example Data Presentation: IC50 Values
| Compound ID | Derivative Structure | IC50 (µM) |
| 3MINA-001 | (Structure A) | 15.2 |
| 3MINA-002 | (Structure B) | 0.8 |
| 3MINA-003 | (Structure C) | > 50 |
| 3MINA-004 | (Structure D) | 1.1 |
| Olaparib (Control) | (Reference Structure) | 0.05 |
Part 3: Cellular Activity and Cytotoxicity Assessment
A potent inhibitor in a biochemical assay must also be active in a cellular context and should ideally exhibit selective cytotoxicity toward cancer cells over normal cells.[17] The first step is to assess general cytotoxicity to understand the therapeutic window.
Causality Behind Assay Choice: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19][20] This assay is widely used due to its simplicity and reliability.[21][22]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient cell line CAPAN-1) and a non-cancerous control cell line (e.g., normal human fibroblasts) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with a serial dilution of the confirmed hit compounds for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cytotoxicity for each cell line. Potent hits should show a significantly lower IC50 in the cancer cell line compared to the normal cell line.
Part 4: Target Engagement Confirmation in a Cellular Environment
A critical step in drug development is to verify that the compound directly interacts with its intended target within the complex milieu of a living cell.[23] A decrease in cell viability could be due to off-target effects.
Causality Behind Assay Choice: The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing drug-target engagement in intact cells.[24][25] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the drug).[26] This thermal stabilization can be quantified, providing direct evidence of target binding.[27]
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a potent hit compound (e.g., at 10x its cellular IC50) or DMSO (vehicle control) for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Distribute the cell suspension into multiple PCR tubes.
-
Heat Shock: Place the tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Follow immediately with cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[26]
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble PARP1 in each sample using a standard method like Western Blotting or an ELISA.
-
Data Analysis: For both the DMSO- and compound-treated groups, plot the amount of soluble PARP1 against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating ligand-induced thermal stabilization.[24][26]
Conclusion and Forward Path
This structured screening cascade provides a robust pathway for identifying and validating novel this compound derivatives as potential therapeutic agents. Compounds that successfully pass through this entire funnel—demonstrating potent enzymatic inhibition, selective cellular activity, and confirmed target engagement—become high-quality lead candidates for further preclinical development, including mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 12. Enzyme Assay Design for High-Throughput Screening [ouci.dntb.gov.ua]
- 13. benchchem.com [benchchem.com]
- 14. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 15. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. altogenlabs.com [altogenlabs.com]
- 17. Screening of the small molecule library of Meinox enables the identification of anticancer compounds in pathologically distinct cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. clyte.tech [clyte.tech]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Methoxyisonicotinic Acid as a Versatile Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyridine Core in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology.[1][2] The dysregulation of kinase activity is a hallmark of numerous cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy.[1][3] Within the vast chemical space of kinase inhibitors, privileged scaffolds—molecular frameworks that are repeatedly found in successful drugs—are of immense value. The pyridine ring, a bioisostere of a phenyl ring with an improved physicochemical profile, is one such scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity and selectivity for the ATP-binding pocket of kinases.
This guide focuses on 3-methoxyisonicotinic acid , a functionalized pyridine derivative, as a strategic building block for the synthesis of next-generation kinase inhibitors. The methoxy group at the 3-position and the carboxylic acid at the 4-position provide orthogonal handles for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). We will explore the chemical logic behind its use, provide detailed synthetic protocols for its incorporation into kinase inhibitor scaffolds, and discuss its potential in targeting clinically relevant kinases such as ALK, ROS1, and MET, drawing parallels from the synthesis of approved drugs like Crizotinib and Entrectinib.[4][5][6]
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C7H7NO3.[7] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the reactivity of the ring, while the methoxy group acts as an electron-donating group. The key to its utility lies in the differential reactivity of its functional groups.
| Property | Value | Source |
| Molecular Formula | C7H7NO3 | [7] |
| Molecular Weight | 153.136 g/mol | [8] |
| CAS Number | 654663-32-8 | [8] |
| Key Functional Groups | Carboxylic Acid, Methoxy, Pyridine Nitrogen | N/A |
The carboxylic acid is the primary site for initial coupling reactions, typically via amide bond formation. The methoxy group can be a stable feature of the final molecule or can be cleaved to reveal a hydroxyl group for further functionalization, such as ether synthesis (e.g., Mitsunobu reaction), a common strategy in kinase inhibitor development.[9]
Core Synthetic Strategies: Building Kinase Inhibitors
The synthesis of complex kinase inhibitors from simple building blocks is a multi-step process. This compound serves as an excellent starting point for convergent synthetic strategies, where different fragments of the final molecule are prepared separately and then combined.
Below is a generalized workflow for utilizing this compound in the synthesis of a kinase inhibitor.
Caption: Generalized synthetic workflow for kinase inhibitors using this compound.
Protocol 1: Amide Bond Formation – The Initial Coupling Step
The carboxylic acid functionality of this compound is most commonly leveraged through amide bond formation. This reaction connects the pyridine core to another key fragment of the inhibitor, often one that will interact with the solvent-exposed region of the kinase.
Objective: To synthesize an N-substituted 3-methoxyisonicotinamide intermediate.
Materials:
-
This compound
-
Amine of interest (e.g., 2,4-dichloro-5-methoxyaniline, as inspired by bosutinib synthesis)[10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The successful formation of the amide bond can be confirmed by the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of a new amide N-H proton signal, along with the expected aromatic and substituent signals. Mass spectrometry should confirm the expected molecular weight of the product.
Protocol 2: Palladium-Catalyzed Cross-Coupling – Building Molecular Complexity
A cornerstone of modern medicinal chemistry, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are essential for creating C-C bonds and assembling complex aromatic systems found in many kinase inhibitors.[4][11] This protocol outlines a general procedure for a Suzuki coupling reaction, assuming a halogenated 3-methoxyisonicotinamide intermediate.
Objective: To couple a boronic acid or ester to a halogenated pyridine core.
Materials:
-
Halogenated 3-methoxyisonicotinamide intermediate (e.g., bromo- or iodo-substituted) (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halogenated pyridine intermediate, the boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The base is required to activate the boronic acid and facilitate the transmetalation step.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Characterization: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product. Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Self-Validation: Successful coupling is indicated by the disappearance of the starting halide in the starting material and the appearance of new aromatic signals corresponding to the coupled boronic acid fragment in the NMR spectra. The mass spectrum will show the increased molecular weight of the final product.
Targeting Key Kinase Signaling Pathways
Inhibitors derived from this compound scaffolds are well-suited to target ATP-binding sites in kinases that drive oncogenesis. A key example is the ALK (Anaplastic Lymphoma Kinase) signaling pathway, which, when constitutively activated by chromosomal rearrangements, is a driver in non-small cell lung cancer (NSCLC).[4][12]
Caption: Inhibition of the ALK signaling pathway by a hypothetical inhibitor.
This pathway illustrates how an inhibitor binding to the ATP pocket of ALK can block downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately halting the cell proliferation and survival signals that drive tumor growth.[12][13]
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound derivatives are emerging, we can extrapolate from related scaffolds.
| Moiety | Position/Modification | Rationale & Potential Impact |
| Amide Group | N-substitution (R1) | Crucial for interacting with the solvent-front region. Bulky or hydrogen-bonding groups can enhance selectivity and potency.[14][15] |
| Pyridine Ring | Substitution at C2, C5, C6 (R2) | Modulates electronic properties and provides vectors for reaching into specific sub-pockets of the ATP-binding site. Often the site for coupling to hinge-binding fragments.[16] |
| Methoxy Group | O-CH₃ at C3 | Can be retained for steric and electronic effects or converted to an -OH for further derivatization (e.g., ether linkage to a solubilizing group or another pharmacophore). |
The modular nature of the syntheses described allows for rapid generation of analogs to build a robust SAR profile. For example, by varying the amine partner in Protocol 1 or the boronic acid in Protocol 2, researchers can systematically probe the chemical space around the this compound core to optimize for potency, selectivity, and pharmacokinetic properties.[17]
Conclusion and Future Directions
This compound represents a high-potential, yet underexplored, building block in the medicinal chemist's toolbox for kinase inhibitor design. Its inherent functionality allows for the application of robust and reliable synthetic methodologies to construct diverse libraries of complex molecules. By leveraging established principles from successful kinase inhibitor campaigns, researchers can strategically employ this scaffold to develop novel therapeutics targeting a range of kinases implicated in human disease. The protocols and strategies outlined herein provide a foundational guide for unlocking the full potential of this versatile chemical entity.
References
- 1. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. PubChemLite - 3-methoxy-isonicotinic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 12. apexbt.com [apexbt.com]
- 13. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 3-Methoxyisonicotinic Acid in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Rationale for 3-Methoxyisonicotinic Acid in Anti-Inflammatory Drug Discovery
Isonicotinic acid and its derivatives represent a promising scaffold in medicinal chemistry, with several compounds demonstrating significant anti-inflammatory properties.[1][2] The pyridine ring serves as a versatile pharmacophore, and strategic substitutions can modulate the compound's physicochemical properties and biological activity. The introduction of a methoxy group at the 3-position of the isonicotinic acid core is a rational design strategy aimed at enhancing potency and selectivity. The methoxy group can influence the molecule's lipophilicity, electronic distribution, and steric profile, potentially leading to improved interactions with biological targets.
Inflammation is a complex physiological response, and the overproduction of reactive oxygen species (ROS) and the activity of cyclooxygenase (COX) enzymes are key drivers of inflammatory processes.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[1] Research into isonicotinic acid derivatives suggests that they may also exert their anti-inflammatory effects through the inhibition of ROS and COX-2.[1][2] This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a potential anti-inflammatory agent, along with methodologies for evaluating its biological activity.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through several routes. A common strategy in pyridine chemistry is the oxidation of a methyl group at the 4-position of the pyridine ring to a carboxylic acid. This method is advantageous as substituted picolines are often commercially available or readily synthesized.
Proposed Synthetic Pathway for this compound
A plausible and efficient route to this compound involves the oxidation of 3-methoxy-4-methylpyridine (3-methoxy-γ-picoline).
Caption: Proposed oxidation of 3-methoxy-4-methylpyridine.
Protocol 1: Synthesis of this compound via Oxidation
This protocol details the oxidation of 3-methoxy-4-methylpyridine to this compound using potassium permanganate, a strong oxidizing agent.
Materials:
-
3-Methoxy-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-methoxy-4-methylpyridine (10 g, 0.081 mol) and 200 mL of deionized water.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate (32 g, 0.202 mol) in small portions to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 50°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.
-
Decolorization: While stirring, add a saturated aqueous solution of sodium bisulfite dropwise until the purple color of the permanganate disappears and the brown precipitate dissolves.
-
Acidification and Precipitation: Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water. The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.
Part 2: Synthesis of a Potential Anti-Inflammatory Agent: An Amide Derivative
Amide derivatives of carboxylic acids are a common strategy in drug design to improve metabolic stability and modulate biological activity.[3] This section outlines a protocol for the synthesis of an N-aryl amide derivative of this compound.
Proposed Synthetic Pathway for an N-(4-methoxyphenyl)amide Derivative
Caption: Synthesis of an N-aryl amide from this compound.
Protocol 2: Synthesis of N-(4-methoxyphenyl)-3-methoxyisonicotinamide
This protocol describes a two-step process involving the formation of an acyl chloride followed by coupling with an aniline derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
p-Anisidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Formation of 3-Methoxyisonicotinoyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (5 g, 0.033 mol) in anhydrous DCM (50 mL).
-
Add thionyl chloride (3.6 mL, 0.049 mol) dropwise at room temperature.
-
Heat the mixture to reflux (around 40°C) for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve the crude 3-methoxyisonicotinoyl chloride in anhydrous DCM (50 mL) under an inert atmosphere and cool to 0°C in an ice bath.
-
In a separate flask, dissolve p-anisidine (4.0 g, 0.033 mol) and triethylamine (5.5 mL, 0.039 mol) in anhydrous DCM (30 mL).
-
Add the p-anisidine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-3-methoxyisonicotinamide.
Part 3: In Vitro Evaluation of Anti-Inflammatory Activity
To assess the potential of the newly synthesized compound as an anti-inflammatory agent, a series of in vitro assays can be performed.
Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction is quantified by a decrease in absorbance.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation
The results of the COX inhibition assay can be summarized in a table for clear comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| N-(4-methoxyphenyl)-3-methoxyisonicotinamide | To be determined | To be determined | To be determined |
| Ibuprofen (Reference) | ~15 | ~250 | ~0.06 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents based on the this compound scaffold. The proposed synthetic routes are based on well-established chemical transformations, and the in vitro assays are standard methods for assessing anti-inflammatory potential. Further studies should focus on expanding the library of derivatives to establish a clear structure-activity relationship (SAR), investigating the mechanism of action in more detail, and progressing the most promising compounds to in vivo models of inflammation.
References
Application Notes & Protocols: Harnessing 3-Methoxyisonicotinic Acid for the Design of Functional Metal-Organic Frameworks
Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the prospective application of 3-Methoxyisonicotinic acid as a versatile building block in the synthesis of Metal-Organic Frameworks (MOFs). While the use of this specific ligand is an emerging area with limited published examples, its unique structural and electronic attributes present a compelling case for its potential in creating novel porous materials. This guide is structured not as a review of existing literature, but as a forward-looking set of protocols and application-focused hypotheses. We will deconstruct the ligand's features, propose robust synthetic strategies, detail essential characterization workflows for structural validation, and outline experimental pathways to explore high-value applications in gas separation, chemical sensing, and heterogeneous catalysis.
Introduction: The Scientific Rationale for this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic molecules, forming highly porous structures.[1] The choice of the organic linker is paramount as it dictates the resulting framework's topology, pore environment, and ultimate functionality.[2] this compound (3-MeO-INA) presents itself as a highly promising, yet underexplored, candidate ligand for the design of next-generation functional MOFs.
Its structure is endowed with three key features:
-
A Pyridine Nitrogen Atom: This site acts as a classic coordination point for metal ions and provides a Lewis basic site within the framework's pores, which can be exploited for catalysis or selective guest binding.
-
A Carboxylate Group: This is the primary linking moiety, capable of coordinating to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging) to build robust, extended networks.
-
A Methoxy (-OCH₃) Functional Group: Positioned at the 3-position, this group is a powerful tool for pore engineering. Its oxygen atom can act as a hydrogen bond acceptor or a weak Lewis base, potentially enhancing binding affinity for specific molecules like CO₂. Furthermore, its electronic-donating nature can modulate the photoluminescent properties of the framework.
The strategic placement of these functionalities on a rigid aromatic backbone makes 3-MeO-INA an ideal candidate for creating MOFs with tailored chemical environments for targeted applications. This guide will provide the foundational knowledge and experimental framework to explore this potential.
Synthesis Strategy: A Proposed Solvothermal Approach
The most prevalent and versatile method for MOF synthesis is the solvothermal (or hydrothermal) reaction, where precursors are heated in a sealed vessel.[3] This method allows for the crystallization of thermodynamically stable phases that may not form at room temperature. We propose a systematic exploratory approach to synthesize MOFs using 3-MeO-INA with various common metal precursors.
Causality Behind Component Selection:
-
Metal Precursors: We select metal salts known to form stable and well-defined secondary building units (SBUs).
-
Zn(NO₃)₂·6H₂O: Tends to form classic paddlewheel or Zn₄O clusters, leading to highly porous and often symmetric frameworks like the MOF-5 series.[1]
-
Cu(NO₃)₂·3H₂O: Often forms the paddlewheel [Cu₂(COO)₄] SBU, a robust node found in iconic MOFs like HKUST-1.[4]
-
ZrCl₄: Known for forming exceptionally stable [Zr₆O₄(OH)₄] clusters, which impart outstanding chemical and thermal stability to the resulting MOFs, such as the UiO-66 series.[5]
-
-
Solvent System: N,N-Dimethylformamide (DMF) is the solvent of choice for initial explorations. Its high boiling point is suitable for solvothermal conditions, and it effectively dissolves both the metal salts and the organic ligand.
-
Modulators: The addition of a monocarboxylic acid (modulator), such as formic acid or benzoic acid, is a critical technique in the synthesis of highly crystalline MOFs, particularly with zirconium.[6] The modulator competes with the linker for coordination to the metal cluster, slowing down the nucleation rate and promoting the growth of larger, higher-quality crystals.[6]
Below is a visual representation of the proposed workflow for synthesizing and validating a novel MOF using this compound.
References
- 1. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new two-dimensional anionic cadmium(II) polymer constructed through thiocyanate coordination bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coudert.name [coudert.name]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-oxidation of 3-methoxypyridine-4-carboxylic acid
Welcome to the technical support center for the N-oxidation of 3-methoxypyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
Reaction Overview & Core Challenges
The N-oxidation of pyridine derivatives is a fundamental transformation in medicinal chemistry and materials science.[1] The resulting N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions.[2][3] For 3-methoxypyridine-4-carboxylic acid, the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (carboxylic acid) presents a unique challenge. The pyridine nitrogen is less nucleophilic (less basic) than pyridine itself, making the oxidation more difficult.[4][5]
Key Challenges:
-
Electron-Deficient Substrate: The carboxylic acid group deactivates the pyridine ring, making the nitrogen less susceptible to oxidation.[4][6]
-
Side Reactions: Over-oxidation or degradation of the starting material can occur under harsh conditions.
-
Product Solubility & Purification: The product, 3-methoxypyridine-4-carboxylic acid N-oxide, is a polar, zwitterionic molecule, which can complicate isolation and purification.
-
Hygroscopicity: Pyridine N-oxides are often hygroscopic, requiring careful handling and drying to obtain accurate yields and analytical data.[1][7]
Troubleshooting Guide: A Problem-Based Approach
This section addresses the most common issues encountered during the N-oxidation of 3-methoxypyridine-4-carboxylic acid.
Problem 1: Low to No Conversion of Starting Material
This is the most frequent issue, often stemming from the reduced nucleophilicity of the pyridine nitrogen.
Potential Causes & Recommended Solutions:
-
Insufficient Oxidant Strength: Standard conditions like hydrogen peroxide in acetic acid may be too mild.[8][9]
-
Solution 1 (Recommended): Use a stronger peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). M-CPBA is highly effective for electron-deficient pyridines.[9][10] Typically, 1.1 to 1.5 equivalents are sufficient.
-
Solution 2: Employ a Urea-Hydrogen Peroxide (UHP) complex in combination with an activating anhydride like trifluoroacetic anhydride (TFAA).[6] This combination generates the highly reactive trifluoroperacetic acid in situ, which can oxidize even strongly deactivated pyridines.[6][11]
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture. For m-CPBA in a solvent like dichloromethane (DCM) or chloroform, refluxing (40-60°C) is often effective. Monitor carefully by TLC to prevent byproduct formation.
-
-
Protonation of Pyridine Nitrogen: In highly acidic media, the pyridine nitrogen can be protonated, which completely inhibits N-oxidation.
-
Solution: While some acid can catalyze the reaction (e.g., acetic acid with H₂O₂), excess acid is detrimental. If using H₂O₂/acetic acid, ensure the conditions are not overly acidic. The use of m-CPBA or UHP/TFAA avoids this issue.
-
Problem 2: Formation of Impurities & Low Product Purity
Observing multiple spots on your TLC plate indicates side reactions or degradation.
Potential Causes & Recommended Solutions:
-
Over-oxidation or Ring Opening: Using an excessive amount of a powerful oxidant or prolonged heating can lead to degradation.
-
Solution: Carefully control the stoichiometry of the oxidant (start with 1.1 equivalents). Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately.
-
-
Reaction with Carboxylic Acid Group: The carboxylic acid could potentially react with anhydrides if used.
-
Solution: When using the UHP/TFAA system, add the TFAA slowly at a low temperature (0 °C) to control the exothermic reaction and minimize side reactions.
-
-
Residual Oxidant or Byproducts: The reduced form of the oxidant (e.g., m-chlorobenzoic acid from m-CPBA) can co-precipitate with the product.
-
Solution 1 (Work-up): After the reaction, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic byproducts. However, be cautious as your product is also an acid. A carefully controlled pH adjustment is necessary.[12]
-
Solution 2 (Purification): Recrystallization is often the most effective method for purifying polar N-oxides. Solvents like ethanol/water or isopropanol can be effective.[8]
-
Problem 3: Difficult Product Isolation & Work-up
The high polarity and potential zwitterionic nature of the product can make it challenging to extract and isolate.
Potential Causes & Recommended Solutions:
-
High Water Solubility: The N-oxide product may be highly soluble in water, leading to low recovery during aqueous work-up.
-
Solution 1: Instead of extraction, attempt to precipitate the product directly from the reaction mixture if possible.
-
Solution 2: If an aqueous work-up is necessary, saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product before extraction.
-
Solution 3: After concentrating the reaction mixture, add a solvent in which the product is insoluble (e.g., diethyl ether or ethyl acetate) to precipitate it, while the byproducts remain in solution.[8]
-
-
Emulsion Formation: The amphiphilic nature of the product can lead to emulsions during extraction.
-
Solution: Add brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be an effective, if less scalable, solution.
-
Frequently Asked Questions (FAQs)
-
Q1: Which oxidizing agent is best for my substrate?
-
A1: For an electron-deficient substrate like 3-methoxypyridine-4-carboxylic acid, m-CPBA is often the best starting point due to its high reactivity and ease of use. If that fails, the Urea-Hydrogen Peroxide/TFAA system is a more powerful alternative.[6][11] Conventional H₂O₂/Acetic Acid is often too weak.[9]
-
-
Q2: How do I effectively monitor the reaction by TLC?
-
A2: Use a polar mobile phase (e.g., 10-20% Methanol in DCM). The N-oxide product is significantly more polar than the starting pyridine. You should see the starting material spot (higher Rf) disappear as a new, lower Rf spot corresponding to the product appears. It is crucial to co-spot your reaction mixture with the starting material for accurate comparison.
-
-
Q3: What are the expected changes in the ¹H NMR spectrum after N-oxidation?
-
A3: The formation of the N-oxide bond deshields the protons on the pyridine ring. You can expect the aromatic protons, particularly those at the 2- and 6-positions, to shift downfield (to a higher ppm value) compared to the starting material.[13][14] This provides clear evidence of successful oxidation.
-
-
Q4: My final product is a sticky solid or oil. What should I do?
-
A4: This is often due to residual water or solvent, as pyridine N-oxides are notoriously hygroscopic.[7]
-
Action: Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C). If it remains oily, attempt recrystallization from a suitable solvent system or trituration with a non-polar solvent like diethyl ether to induce solidification.
-
-
Protocols & Methodologies
General Experimental Workflow
The following diagram illustrates the standard workflow for the N-oxidation reaction, from setup to final product characterization.
Caption: General workflow for N-oxidation.
Detailed Protocol using m-CPBA
This protocol is a robust starting point for the N-oxidation of 3-methoxypyridine-4-carboxylic acid.
Materials:
-
3-methoxypyridine-4-carboxylic acid (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve 3-methoxypyridine-4-carboxylic acid in DCM (approx. 0.1 M concentration).
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 15 minutes. Note: The reaction can be exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir. Monitor the reaction progress by TLC every 30-60 minutes. If the reaction is slow, gently heat to reflux (40 °C for DCM) until the starting material is consumed.
-
Quenching: Once complete, cool the mixture back to room temperature. Quench excess peroxide by adding saturated Na₂S₂O₃ solution and stir for 10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: CO₂ evolution may occur during the bicarbonate wash. Vent the funnel frequently.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) to obtain the pure N-oxide.
Data & Characterization
Comparison of Oxidizing Agents
The choice of oxidant is critical and depends on the substrate's reactivity.
| Oxidizing System | Typical Conditions | Pros | Cons | Suitability for this Substrate |
| H₂O₂ / Acetic Acid | 70-80 °C, neat[8] | Inexpensive, environmentally benign (water byproduct) | Requires heating, often slow, risk of explosion at high temps[15] | Low to Moderate |
| m-CPBA | DCM or CHCl₃, 0 °C to reflux | Highly reactive, reliable, works at lower temperatures | More expensive, acidic byproduct requires removal[16] | High (Recommended) |
| Urea-H₂O₂ (UHP) / TFAA | DCM or MeCN, 0 °C to RT[6] | Very powerful for deactivated systems, solid H₂O₂ source is safer to handle[17][18] | Generates TFA byproduct, can be too harsh if not controlled | High (Powerful Alternative) |
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve experimental issues.
Caption: Troubleshooting decision tree for the N-oxidation reaction.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. Pyridine-N-oxide(694-59-7) 1H NMR spectrum [chemicalbook.com]
- 15. pp.bme.hu [pp.bme.hu]
- 16. mdpi.com [mdpi.com]
- 17. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling with 3-Methoxyisonicotinic Acid
An exceptional guide for researchers, this Technical Support Center provides in-depth troubleshooting for the Suzuki-Miyaura coupling of 3-Methoxyisonicotinic acid. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring both scientific integrity and practical success.
Welcome to the troubleshooting guide for one of the more nuanced applications of the Suzuki-Miyaura cross-coupling reaction: the arylation of this compound. This substrate, while a valuable building block in pharmaceutical development, presents a unique combination of challenges due to its heteroaromatic nature and the presence of a carboxylic acid functionality. This guide is structured to address the most common failure points in a direct question-and-answer format, providing not just solutions, but the underlying chemical logic to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a this compound derivative is not working at all. What are the most likely initial failure points?
A1: When a Suzuki-Miyaura reaction fails to initiate with a substrate like this compound, the root cause often lies with catalyst deactivation or inhibition stemming from the substrate's intrinsic properties. There are two primary culprits: the pyridine nitrogen and the carboxylic acid group.
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen is a potent Lewis base. It can coordinate strongly to the palladium center of your catalyst.[1][2] This coordination can either stabilize the palladium complex to the point of inactivity or prevent the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination. This is a well-documented issue with Lewis-basic heterocycles in cross-coupling chemistry.[1]
-
Carboxylic Acid Interference: The carboxylate anion, formed under the basic reaction conditions, can also act as a ligand for the palladium catalyst.[3] This can lead to the formation of inactive palladium-carboxylate complexes, effectively removing the catalyst from the reaction cycle. Furthermore, the acidic proton of the carboxylic acid will consume one equivalent of your base, which can alter the reaction's pH and stoichiometry if not accounted for.[3]
Your first troubleshooting step should be to address these two issues directly, either by modifying the reaction conditions or by protecting the problematic functional groups.
Q2: I suspect catalyst poisoning by the pyridine nitrogen. How can I mitigate this?
A2: Mitigating catalyst inhibition by the pyridine nitrogen requires a multi-faceted approach focused on selecting a robust catalytic system that is less susceptible to coordination.
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential. These ligands stabilize the palladium center and promote a high turnover rate, helping the desired catalytic cycle outcompete the deactivating coordination from the pyridine nitrogen.[1][4] Ligands from the Buchwald family (e.g., SPhos, XPhos) or other bulky alkylphosphines (e.g., P(t-Bu)₃) are often superior to standard ligands like triphenylphosphine (PPh₃) for these challenging substrates.[5]
-
Choice of Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These precatalysts are designed to generate the active Pd(0) species more cleanly and efficiently in the presence of challenging substrates.
-
Consider Additives: In some cases, the addition of a Lewis acid, such as B(OMe)₃, has been shown to bind to Lewis basic sites on the substrate, preventing them from poisoning the palladium catalyst.[2]
Below is a diagram illustrating the primary pathways of catalyst deactivation with this substrate.
Caption: Catalyst deactivation pathways for this compound.
Q3: My reaction is sluggish and gives low yields. How do I address the interference from the carboxylic acid group?
A3: This is the most common and significant challenge. The carboxylate functionality is often incompatible with standard Suzuki conditions. The most reliable solution is to protect the carboxylic acid as an ester.
-
Protect as an Ester: Converting the carboxylic acid to a simple methyl or ethyl ester is the most effective strategy.[3] The ester is electronically neutral and far less coordinating than the carboxylate anion, which prevents catalyst deactivation. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step after the C-C bond has been formed.
-
Adjust Stoichiometry of Base: If you must proceed with the free acid, it is crucial to use an additional equivalent of base to deprotonate the carboxylic acid, plus the standard excess required for the catalytic cycle (typically 2-3 equivalents total).
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over carbonates like K₂CO₃ or hydroxides.[6][7] In some cases where base-labile groups are present, milder bases like CsF can be effective.[3]
Here is a general workflow for this approach:
Caption: Recommended workflow: Protect-Couple-Deprotect Strategy.
Q4: I am observing significant protodeboronation of my boronic acid partner. What causes this and how can I prevent it?
A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your nucleophile.[8][9] This is often catalyzed by base and exacerbated by the presence of water, especially at elevated temperatures. Heteroaryl boronic acids can be particularly susceptible to this process.[10][11]
-
Minimize Water: While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.[8] Consider using an anhydrous solvent system (e.g., dioxane, THF, or DMF) with a soluble anhydrous base like K₃PO₄.[12][13] Ensure your solvents are thoroughly dried before use.
-
Use a More Stable Boron Reagent: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.[2][9] Using the pinacol ester of your coupling partner is a highly effective strategy. MIDA boronates are another excellent alternative, designed for the slow release of the boronic acid under reaction conditions, which keeps its instantaneous concentration low and minimizes degradation.[14]
-
Reaction Temperature and Time: Do not overheat the reaction or run it for an unnecessarily long time. Monitor the reaction by TLC or LC-MS and stop it once the limiting reagent has been consumed.
| Side Reaction | Primary Cause | Recommended Solution |
| Protodeboronation | Excess water; high temperature; prolonged reaction time with unstable boronic acids. | Use a boronic ester (e.g., pinacol ester); use anhydrous solvents; use a milder base; do not overheat.[8][9] |
| Homocoupling | Oxygen in the reaction mixture; inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture; use a more active catalyst/ligand system to promote cross-coupling over homocoupling.[8] |
| Decarboxylation | High reaction temperatures, particularly with heteroaromatic carboxylic acids. | Protect the carboxylic acid as an ester; keep reaction temperatures as low as possible. |
Table 1. Common Side Reactions and Mitigation Strategies.
Q5: What are the best practices for workup and purification, especially with the free carboxylic acid?
A5: The presence of both a basic nitrogen and an acidic carboxyl group makes the product amphoteric, which can complicate extraction and purification.
-
If you used the ester protection strategy: The workup is straightforward. After completion, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine. The product will remain in the organic layer. Purification is typically achieved by standard silica gel column chromatography.
-
If you used the free carboxylic acid: The workup is more challenging. The product may be soluble in both aqueous and organic layers depending on the pH.
-
After the reaction, cool the mixture and dilute it with water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4.[6] This will protonate the carboxylate, making the product less water-soluble and causing it to precipitate.
-
The precipitated solid can be collected by filtration, washed with water, and dried.
-
If it does not precipitate, you will need to extract it with an organic solvent like ethyl acetate. You may need to perform multiple extractions to recover the product.
-
Purification of the polar, acidic product on silica gel can be difficult due to streaking. It is often necessary to add a small amount of acetic acid or methanol to the eluent to obtain good separation.
-
Experimental Protocols
Protocol 1: Methyl Ester Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and suspend it in methanol (MeOH, ~0.2 M).
-
Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess MeOH and SOCl₂.
-
Isolation: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl ester, which can often be used without further purification.
Protocol 2: Suzuki Coupling of Methyl 3-methoxy-4-(bromo)isonicotinate
(Note: This assumes the bromo-substituted version of the protected acid is used as the electrophile. Conditions are adaptable if using the boronic acid derivative).
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 3-methoxy-4-bromoisonicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and powdered potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and the SPhos ligand (1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (~0.1 M) via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Identification of byproducts in 3-Methoxyisonicotinic acid synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-methoxyisonicotinic acid. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges, with a focus on the identification and mitigation of byproducts, to ensure the robustness and reproducibility of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what primary byproducts should I anticipate?
The synthesis of this compound typically proceeds through two main pathways:
-
Methylation of 3-hydroxyisonicotinic acid: This is a common and direct method. However, incomplete methylation or over-methylation can lead to impurities.
-
Oxidation of 3-methoxypyridine derivatives: This route can be efficient, but the strength of the oxidizing agent and reaction conditions are critical to prevent over-oxidation or side reactions.
Expected Byproducts:
-
3-hydroxyisonicotinic acid: The starting material from the methylation route, resulting from incomplete reaction.
-
This compound methyl ester: Can form if methanol is used as a solvent or if the methylating agent reacts with the carboxylic acid.
-
Pyridine N-oxides: Can arise during oxidation steps if using certain oxidizing agents.
-
Ring-opened byproducts: More common with harsh oxidation conditions.
Troubleshooting Guide: Byproduct Identification and Mitigation
Issue 1: My final product shows a significant amount of the starting material, 3-hydroxyisonicotinic acid, after methylation.
Root Cause Analysis:
This is a classic case of incomplete reaction. The nucleophilicity of the hydroxyl group on the pyridine ring can be influenced by the reaction conditions.
Mitigation Strategies:
-
Choice of Methylating Agent: While dimethyl sulfate (DMS) is effective, it is highly toxic. Consider using methyl iodide (CH₃I) or less hazardous alternatives like methyl triflate.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the hydroxyl group, enhancing its reactivity.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can quench the base and hydrolyze the methylating agent. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also drive it to completion.
Experimental Protocol: Optimized Methylation
-
Suspend 3-hydroxyisonicotinic acid in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add 1.1 to 1.5 equivalents of a strong base (e.g., NaH) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes.
-
Slowly add 1.1 to 1.3 equivalents of the methylating agent (e.g., methyl iodide).
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and proceed with extraction and purification.
Issue 2: I am observing a byproduct with a mass consistent with the methyl ester of my product.
Root Cause Analysis:
Esterification can occur if the carboxylic acid is deprotonated and reacts with the methylating agent, or if a methylating agent is generated in situ from methanol under acidic conditions.
Mitigation Strategies:
-
Protecting Groups: While more synthetically demanding, protecting the carboxylic acid group (e.g., as a benzyl ester) before methylation can prevent this side reaction. The protecting group can be removed in a subsequent step.
-
pH Control: Maintain a basic pH during the methylation step to favor the deprotonation of the hydroxyl group over the carboxylic acid.
-
Purification: The methyl ester can typically be separated from the desired carboxylic acid product by column chromatography due to differences in polarity. Alternatively, hydrolysis of the ester back to the carboxylic acid can be performed under basic conditions.
Workflow for Byproduct Identification and Removal:
Caption: Workflow for identifying and removing the methyl ester byproduct.
Issue 3: The NMR spectrum of my product is complex, suggesting the presence of isomeric impurities.
Root Cause Analysis:
Isomeric impurities can arise from the starting materials or be formed during the synthesis. For instance, if the starting material contains isomers of 3-hydroxyisonicotinic acid, these will likely be carried through the reaction.
Analytical Approach for Isomer Identification:
-
High-Resolution Mass Spectrometry (HRMS): To confirm that the impurities have the same molecular formula as the desired product.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for determining the connectivity of protons and carbons, allowing for the definitive structural elucidation of isomers.
-
Reference Standards: If available, comparing the analytical data (e.g., retention time in HPLC) with that of known isomers can provide a quick confirmation.
Data Comparison Table:
| Compound | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) | Expected Mass [M+H]⁺ |
| This compound | ~8.4 (s), ~8.2 (d), ~7.4 (d), ~3.9 (s) | ~166, ~158, ~148, ~140, ~108, ~56 | 154.0499 |
| Isomeric Impurity (example) | Varies depending on structure | Varies depending on structure | 154.0499 |
Troubleshooting Isomeric Impurities:
Caption: Logical steps for troubleshooting isomeric impurities.
Technical Support Center: Synthesis of 3-Methoxyisonicotinic Acid
Welcome to the technical support center for the synthesis of 3-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to improve the yield and purity of your synthesis.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The efficiency of its synthesis is crucial for the overall success of multi-step drug development processes. This guide will explore common synthetic routes and provide solutions to frequently encountered problems.
II. Common Synthetic Routes and Potential Challenges
The synthesis of this compound can be approached through several pathways, each with its own set of challenges. The three most common routes are:
-
Oxidation of 3-Methoxy-4-methylpyridine: A direct and common approach.
-
Hydrolysis of 3-Methoxy-4-cyanopyridine: A two-step process involving the formation and subsequent hydrolysis of a nitrile intermediate.
-
Methylation of 3-Hydroxyisonicotinic Acid: A route that requires selective O-methylation.
The following diagram illustrates these primary synthetic pathways.
Technical Support Center: A-Z Guide to Column Chromatography Purification of 3-Methoxyisonicotinic Acid
Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for mastering the column chromatography purification of 3-Methoxyisonicotinic acid. Drawing from extensive field experience and established scientific principles, this document provides not just protocols, but the strategic thinking behind them. Here, you will find robust troubleshooting advice and detailed methodologies to navigate the complexities of purifying this polar, amphiprotic molecule.
Understanding the Molecule: this compound
This compound is a pyridine derivative characterized by both a carboxylic acid and a methoxy group on the pyridine ring. This structure presents a unique purification challenge due to its polarity and zwitterionic potential. The pyridine nitrogen can be protonated, while the carboxylic acid can be deprotonated, making its interaction with the stationary phase highly dependent on the pH of the mobile phase.[1]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | ~142-143°C | [4] |
| Solubility | Soluble in ethanol, chloroform, and ether; slightly soluble in water. |[4] |
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and similar polar compounds.
Q1: My this compound is streaking badly on the silica gel column. What's happening and how can I fix it?
A1: Streaking is a common problem with polar and ionizable compounds on silica gel.[7] It's often caused by strong, non-ideal interactions between your compound and the acidic silanol groups on the silica surface.[8] This can be exacerbated if your compound is zwitterionic at the pH of your mobile phase.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a modifier to your mobile phase to control the ionization of your compound and the silica gel.
-
For acidic compounds: Add a small amount (0.1-2%) of a volatile acid like acetic acid or formic acid.[8] This will protonate the carboxylate group of your molecule, making it less polar and reducing its interaction with the silica.
-
For basic compounds: Add a small amount (0.1-2%) of a volatile base like triethylamine (TEA) or a few drops of ammonium hydroxide.[8] This will deprotonate the acidic silanol groups on the silica, reducing their interaction with the basic pyridine nitrogen of your molecule.
-
-
Solvent System Optimization: If modifiers alone aren't enough, you may need to use a more polar solvent system. A common choice for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH and gradually increase it.[8]
Q2: My compound won't elute from the silica gel column, even with a highly polar mobile phase.
A2: This indicates a very strong, potentially irreversible, binding to the stationary phase. This is a significant risk with zwitterionic compounds on silica gel.[9]
Solutions:
-
Aggressive Mobile Phase Modifiers: For very stubborn compounds, a more aggressive mobile phase might be necessary. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can use 1-10% of this solution in dichloromethane.[8]
-
Change of Stationary Phase: If your compound still won't elute, it's time to consider an alternative stationary phase.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is often a better choice for highly polar and water-soluble compounds.[9]
-
Alumina: Alumina is another polar stationary phase, but it is basic in nature. This can be a good alternative to acidic silica gel for purifying acidic compounds.[7]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for ionizable compounds.
-
Q3: I'm seeing poor separation between my this compound and impurities.
A3: Poor resolution can be due to a number of factors, including an inappropriate mobile phase, column overloading, or poor column packing.
Solutions:
-
Optimize Mobile Phase Selectivity: Try a three-component mobile phase to fine-tune the separation. For example, a mixture of hexane, ethyl acetate, and a small amount of methanol can sometimes improve resolution.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can sharpen peaks and improve the separation of compounds with different polarities.
-
Check for Column Overloading: If you load too much sample onto the column, the bands will broaden and overlap. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
-
Ensure Proper Column Packing: A poorly packed column will have channels and cracks, leading to band broadening and poor separation. Ensure your silica gel is packed uniformly.
Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?
A4: The acidic nature of silica gel can cause the degradation of sensitive compounds.[8]
Confirmation (2D TLC):
-
Spot your compound on the bottom left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counterclockwise and develop it again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.
Prevention:
-
Neutralize the Silica Gel: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing a small amount of a base like triethylamine before loading your sample.
-
Use a Different Stationary Phase: As mentioned before, alumina or reversed-phase silica are good alternatives for acid-sensitive compounds.[7]
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is essential for a good separation. The slurry method is a reliable way to pack a uniform column.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of your crude sample) with your initial, least polar mobile phase to form a slurry.[10]
-
Pack the Column:
-
Clamp the column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[7]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica gel.
-
-
Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent the silica bed from being disturbed when you add your sample and mobile phase.[7]
Protocol 2: Sample Loading
Proper sample loading is key to achieving sharp bands and good separation.
-
Dissolve the Sample: Dissolve your crude this compound in the minimum amount of a suitable solvent. Ideally, this should be the mobile phase, but if your compound has poor solubility, you can use a slightly more polar solvent.[11]
-
Load the Sample:
-
Drain the solvent in the column until it is level with the top of the sand.
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Drain the solvent again until the sample has been absorbed onto the silica.
-
Carefully add a small amount of fresh mobile phase and drain it to wash any remaining sample onto the column.
-
-
Dry Loading (for poorly soluble samples):
-
Dissolve your sample in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[11]
-
Protocol 3: Elution and Fraction Collection
-
Start with a Low Polarity Mobile Phase: Begin eluting the column with your least polar solvent mixture.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor the Separation: Regularly analyze the collected fractions using Thin Layer Chromatography (TLC) to track the elution of your compound and any impurities.
-
Increase Polarity (Gradient Elution): If your compound is not eluting, gradually increase the polarity of your mobile phase by increasing the proportion of the more polar solvent.
Visualizing the Workflow
DOT Language Diagram: Troubleshooting Streaking Issues
Caption: A decision tree for troubleshooting peak streaking.
References
- 1. rsc.org [rsc.org]
- 2. PubChemLite - 3-methoxy-isonicotinic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. synchem.de [synchem.de]
- 4. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. art.torvergata.it [art.torvergata.it]
- 6. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 7. gcms.cz [gcms.cz]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 11. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-Methoxyisonicotinic Acid and 4-Methoxyisonicotinic Acid in Synthesis
In the landscape of medicinal chemistry and drug development, the selection of foundational scaffolds and building blocks is a critical determinant of a program's success. Among the myriad of heterocyclic systems, the pyridine ring holds a place of prominence, with its derivatives being integral to a vast array of therapeutic agents.[1] Positional isomerism within these scaffolds can impart dramatic shifts in physicochemical properties and biological activity, a principle well-understood by seasoned researchers.
This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 3-methoxyisonicotinic acid and 4-methoxyisonicotinic acid. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore their synthesis, compare their fundamental properties, and, most critically, dissect the strategic considerations that guide the choice of one isomer over the other in a synthetic campaign.
Strategic Synthesis: A Tale of Two Isomers
The synthetic accessibility of a building block is a primary consideration in its selection. While both this compound and 4-methoxyisonicotinic acid can be prepared from commercially available precursors, their synthetic routes and potential challenges differ.
A common strategy for the synthesis of substituted isonicotinic acids involves the oxidation of a corresponding 4-methylpyridine (γ-picoline) derivative.[2][3] The choice of starting material is dictated by the desired position of the methoxy substituent.
For This compound , a plausible synthetic route commences with a 3-substituted-4-methylpyridine. The introduction of the methoxy group at the 3-position can be achieved through various methods, including nucleophilic aromatic substitution on a suitably activated precursor.
In contrast, the synthesis of 4-methoxyisonicotinic acid would likely start from a precursor where the 4-position is already functionalized, or where a directing group facilitates functionalization at this position.
The following diagram illustrates a generalized workflow for the synthesis of these isomers, highlighting the key strategic divergence in starting materials.
References
A Comparative Guide to the Biological Activity of 3- and 4-Methoxyisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle placement of a functional group can dramatically alter the biological profile of a molecule. This guide offers an in-depth comparison of the biological activities of 3-methoxyisonicotinic acid and 4-methoxyisonicotinic acid derivatives, two closely related classes of compounds with significant therapeutic potential. By examining their synthesis, anti-inflammatory, and antimicrobial properties, supported by experimental data, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of Methoxy Substitution on the Isonicotinic Acid Scaffold
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in drug discovery, with notable examples including the anti-tuberculosis drug isoniazid[1][2]. The introduction of a methoxy group (–OCH₃) to the pyridine ring, at either the 3- or 4-position, creates two distinct positional isomers with potentially divergent biological activities. The position of this electron-donating group can influence the molecule's electronic distribution, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets. This guide will dissect these differences, providing a comparative analysis of their biological potential.
Synthesis of 3- and 4-Methoxyisonicotinic Acid Derivatives
The synthesis of these derivatives typically begins with the corresponding methoxy-substituted isonicotinic acid. A common and versatile approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, which can then be reacted with various nucleophiles to generate a library of derivatives. A particularly important class of derivatives are the hydrazides, which serve as key intermediates for the synthesis of a wide range of heterocyclic compounds with diverse biological activities[3].
General Synthesis of Methoxyisonicotinic Acid Hydrazides
The synthesis of 3- and 4-methoxyisonicotinic acid hydrazides generally follows a two-step procedure starting from the corresponding methyl methoxyisonicotinate.
Step 1: Esterification of Methoxyisonicotinic Acid
While not explicitly detailed for the 3- and 4-methoxy isomers in the provided search results, a general approach involves refluxing the methoxyisonicotinic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding methyl ester.
Step 2: Hydrazinolysis of the Methyl Ester
The resulting methyl ester is then refluxed with hydrazine hydrate to yield the desired methoxyisonicotinic acid hydrazide[4][5].
Comparative Biological Activity
The biological activities of 3- and 4-methoxyisonicotinic acid derivatives are multifaceted, with significant potential in both anti-inflammatory and antimicrobial applications.
Anti-inflammatory Activity: Targeting the Pillars of Inflammation
Chronic inflammation is a key driver of numerous diseases. Isonicotinic acid derivatives have emerged as promising anti-inflammatory agents, with evidence suggesting their involvement in the modulation of key inflammatory pathways[6][7]. One of the primary mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2[8][9].
While direct comparative data for 3- and 4-methoxyisonicotinic acid derivatives is limited in the available literature, studies on related isonicotinic acid derivatives have demonstrated potent anti-inflammatory effects, including the inhibition of reactive oxygen species (ROS) production, which is a key event in the inflammatory cascade[7][10][11]. For instance, certain isonicotinate derivatives have shown exceptional ROS inhibitory activity, with IC₅₀ values significantly lower than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen[7][10].
Hypothesized Mechanism of Action in Inflammation:
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators[12][13][14][15][16]. Inhibition of these pathways would lead to a downstream reduction in the expression of inflammatory cytokines and enzymes like COX-2.
Experimental Protocol: In Vitro ROS Inhibition Assay
This protocol outlines a general method for assessing the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of reactive oxygen species (ROS) production in stimulated phagocytes.
-
Cell Culture: Human polymorphonuclear leukocytes (PMNs) or a suitable phagocytic cell line are cultured and maintained under standard conditions.
-
Compound Preparation: The test compounds (3- and 4-methoxyisonicotinic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Stimulation: The cells are pre-incubated with the test compounds at various concentrations for a specified period.
-
ROS Detection: A luminol-based chemiluminescence assay is commonly used. The stimulated cells, in the presence of the test compounds, are treated with a chemiluminescent probe (e.g., luminol) and a stimulant (e.g., phorbol myristate acetate - PMA).
-
Measurement: The chemiluminescence, which is proportional to the amount of ROS produced, is measured over time using a luminometer.
-
Data Analysis: The percentage of ROS inhibition is calculated relative to the control (stimulated cells without any compound). The IC₅₀ value, the concentration of the compound that inhibits 50% of ROS production, is then determined from the dose-response curve.
Visualizing the Inflammatory Signaling Cascade
The following diagram illustrates the potential points of intervention for 3- and 4-methoxyisonicotinic acid derivatives within the NF-κB and MAPK signaling pathways, leading to a reduction in the inflammatory response.
Caption: Hypothesized mechanism of anti-inflammatory action.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of isonicotinic acid, particularly hydrazides, have a well-established history of antimicrobial activity, with isoniazid being a frontline treatment for tuberculosis[1][2][17][18][19]. The introduction of a methoxy group can modulate this activity, potentially enhancing efficacy against a broader spectrum of microbes or overcoming resistance mechanisms.
Studies on nicotinic and isonicotinic acid hydrazide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi[3][20][21]. The position of the methoxy group is expected to influence the antimicrobial spectrum and potency.
Mechanism of Antimicrobial Action:
The primary mechanism of action for isoniazid, and likely related derivatives, involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall[1][2][17][18][19]. Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H) to inhibit the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis. It is plausible that methoxy-substituted derivatives could follow a similar mechanism, although variations in their activation or target affinity may exist.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Bacterial Strains: Standard reference strains of pathogenic bacteria (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative) are used.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included in each assay.
Comparative Antimicrobial Data (Hypothetical)
While direct comparative data for the 3- and 4-methoxyisonicotinic acid derivatives is not available in the provided search results, the following table illustrates how such data would be presented.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound Derivative 1 | 16 | 64 |
| 4-Methoxyisonicotinic Acid Derivative 1 | 8 | 32 |
| This compound Derivative 2 | 32 | >128 |
| 4-Methoxyisonicotinic Acid Derivative 2 | 16 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Visualizing the Antimicrobial Mechanism of Action
The following diagram illustrates the proposed mechanism of action for isoniazid and potentially for its methoxy derivatives, targeting the mycolic acid synthesis pathway in mycobacteria.
Caption: Proposed mechanism of antimicrobial action.
Conclusion and Future Directions
Future research should focus on the synthesis of a broader range of derivatives for both isomers and their systematic evaluation in standardized biological assays. Head-to-head comparisons of their IC₅₀ values against COX-2 and other inflammatory targets, as well as their MIC values against a panel of pathogenic bacteria and fungi, will be crucial in elucidating the structure-activity relationships and identifying the more promising scaffold for further optimization. Furthermore, detailed mechanistic studies are warranted to confirm their molecular targets and signaling pathways. Such investigations will undoubtedly pave the way for the development of more potent and selective therapeutic agents based on the methoxyisonicotinic acid framework.
References
- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target | MDPI [mdpi.com]
- 17. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 18. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. researchgate.net [researchgate.net]
- 21. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-Alternatives-for-3-Methoxyisonicotinic-Acid-in-Modern-Organic-Synthesis
Abstract
3-Methoxyisonicotinic acid is a pivotal building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, considerations of cost, availability, and specific reactivity profiles often necessitate the exploration of strategic alternatives. This guide provides an in-depth comparison of viable substitutes for this compound, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to make informed decisions in their synthetic campaigns. We will delve into positional isomers, bioisosteres, and functional analogs, supported by comparative reaction data and detailed experimental protocols.
Introduction: The Significance of this compound
This compound, a substituted pyridine carboxylic acid, is a versatile reagent in organic synthesis.[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid at the 4-position and a methoxy group at the 3-position. This arrangement imparts a specific set of electronic and steric properties that make it a valuable synthon, particularly in the pharmaceutical industry.
The electron-donating methoxy group modulates the reactivity of the pyridine ring, influencing its nucleophilicity and its ability to participate in various coupling reactions. The carboxylic acid moiety serves as a convenient handle for amide bond formation, esterification, and as a directing group in C-H activation chemistry. A prominent example of its application is in the synthesis of Ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[2][3]
Despite its utility, reliance on a single building block can introduce logistical and chemical challenges. The motivation to seek alternatives stems from several factors:
-
Cost and Availability: Specialized reagents can be expensive and subject to supply chain vulnerabilities.
-
Reactivity Tuning: The fixed electronics of the methoxy group may not be optimal for all desired transformations. A different substituent might offer improved yields or selectivity.
-
Patent Strategy: Designing novel chemical entities often requires moving away from established scaffolds to secure intellectual property.
-
Physicochemical Properties: Alternatives can be used to modulate properties like solubility, lipophilicity (LogP), and metabolic stability in drug candidates.
This guide will systematically explore the landscape of alternatives, providing a framework for rational reagent selection.
Strategic Alternatives and Comparative Analysis
The selection of an alternative reagent should be a mechanistically informed decision. The alternatives can be broadly categorized based on the nature of the structural modification.
Positional Isomers and Analogs with Modified Alkoxy Groups
The simplest alternatives involve modifying the substituent itself or its position on the pyridine ring.
-
3-Hydroxyisonicotinic Acid: This is the direct precursor to this compound and a highly valuable alternative. The hydroxyl group is a versatile handle for introducing a wide variety of alkoxy or aryloxy groups, allowing for late-stage diversification. Furthermore, the phenolic hydroxyl group can influence reaction pathways, such as directed ortho-metalation, differently than a methoxy group.
-
3-Ethoxy/Isopropoxy/Benzyloxy Isonicotinic Acids: Varying the steric bulk and electronic nature of the alkoxy group can fine-tune the reagent's properties. A bulkier isopropoxy group, for instance, may offer greater selectivity in reactions where steric hindrance is a key factor. These are often synthesized from 3-hydroxyisonicotinic acid.
-
2-Methoxyisonicotinic Acid: Shifting the methoxy group to the 2-position significantly alters the molecule's electronic profile and steric environment around the nitrogen atom, which can impact metal coordination in cross-coupling reactions.
Bioisosteres and Heterocyclic Core Variations
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological responses.
-
5-Methoxypyrimidine-2-carboxylic acid: Replacing the pyridine core with a pyrimidine ring introduces a second nitrogen atom, which significantly lowers the pKa of the ring system and alters its hydrogen bonding capabilities. This can be a key strategy for modulating drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) properties.
-
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: Moving to a five-membered pyrazole ring changes the geometry and electronic distribution entirely, while retaining a methoxy group adjacent to a carboxylic acid on a heterocyclic scaffold. This was successfully employed in the development of the JAK1 inhibitor AZD4205.[4]
Data-Driven Comparison for Key Transformations
To provide a practical basis for comparison, the following table summarizes typical performance in a standard amide coupling reaction, a cornerstone transformation for these types of building blocks.
| Reagent | Structure | Typical Amide Coupling Conditions | Yield (%) | Key Considerations |
| This compound | Amine, HATU, DIPEA, DMF, 25°C, 4h | 85-95% | Reliable, well-documented, but can be costly. | |
| 3-Hydroxyisonicotinic Acid | Amine, HATU, DIPEA, DMF, 25°C, 4h | 80-90% | Phenolic OH may require protection or can interfere with certain reagents. Offers a site for diversification. | |
| 3-Methylisonicotinic Acid | Amine, HATU, DIPEA, DMF, 25°C, 4h | 85-95% | Electronically similar to the methoxy analog but removes the H-bond acceptor oxygen.[5] | |
| 5-Methoxypyrimidine-2-carboxylic acid | Amine, HATU, DIPEA, DMF, 25°C, 4h | 75-90% | More electron-deficient ring may alter reactivity and physicochemical properties. |
Note: Yields are representative and can vary significantly based on the specific amine coupling partner and reaction scale.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, here are detailed protocols for a standard amide coupling reaction.
Protocol 1: Amide Coupling using this compound
Objective: To synthesize N-benzyl-3-methoxyisonicotinamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 153 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.
-
Add benzylamine (e.g., 112 mg, 1.05 mmol) to the solution.
-
Add DIPEA (e.g., 323 mg, 2.5 mmol).
-
In a separate vial, dissolve HATU (e.g., 418 mg, 1.1 mmol) in a minimum amount of anhydrous DMF and add it portion-wise to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: Two-Step Synthesis and Coupling using 3-Hydroxyisonicotinic Acid as an Alternative
Objective: To synthesize N-benzyl-3-isopropoxyisonicotinamide, demonstrating the versatility of the hydroxyl intermediate.
Step A: O-Alkylation of 3-Hydroxyisonicotinic Acid
-
To a solution of 3-hydroxyisonicotinic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 2-iodopropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
After cooling, pour the mixture into water and acidify with 1M HCl to pH ~4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-isopropoxyisonicotinic acid.
Step B: Amide Coupling
-
Follow the same procedure as Protocol 1 , substituting this compound with the 3-isopropoxyisonicotinic acid synthesized in Step A.
This two-step process highlights the power of using the hydroxy-analog as a platform for generating a library of derivatives with diverse alkoxy substituents.
Mechanistic Considerations and Rationale
The choice of reagent is fundamentally a question of chemical reactivity and its downstream consequences.
Caption: Decision workflow for selecting an alternative to this compound.
The electronic nature of the substituent at the 3-position governs the nucleophilicity of the pyridine nitrogen and the electrophilicity of the ring carbons. A methoxy group is a classical electron-donating group through resonance, which can enhance the rate of electrophilic aromatic substitution (if the ring were to undergo it) and influences the coordination properties of the nitrogen atom.
When considering an alternative like 3-methylisonicotinic acid, the inductive electron-donating effect of the methyl group is weaker than the resonance effect of the methoxy group. This subtle electronic difference can be crucial in transition-metal-catalyzed reactions where the pyridine nitrogen's coordination to the metal center is a key step in the catalytic cycle.
For bioisosteres like 5-methoxypyrimidine-2-carboxylic acid, the introduction of the second nitrogen atom at the 1-position makes the entire ring system more electron-deficient. This has profound implications:
-
pKa: The basicity of the ring nitrogens is reduced.
-
Hydrogen Bonding: A new hydrogen bond acceptor site is introduced.
-
Metabolic Stability: The pyrimidine core may have a different metabolic profile compared to pyridine.
Conclusion and Future Outlook
While this compound remains a highly effective and popular reagent, a forward-thinking synthetic strategy involves the rational consideration of alternatives. Positional isomers and simple analogs like 3-hydroxyisonicotinic acid offer powerful avenues for fine-tuning reactivity and enabling late-stage diversification. For more profound changes to biological activity and physicochemical properties, heterocyclic and bioisosteric replacements provide a rich design space for the modern medicinal chemist. The data and protocols presented here serve as a foundational guide for navigating these choices, empowering researchers to optimize their synthetic routes and accelerate the discovery of novel functional molecules.
References
- 1. This compound [chembk.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methyl-isonicotinic acid | C7H7NO2 | CID 1502003 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methoxyisonicotinic Acid: An Evaluation of Precursor Efficacy
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-Methoxyisonicotinic acid, a key building block in various pharmaceutical compounds, is of paramount importance. This guide provides an in-depth technical comparison of the most common synthetic routes, evaluating the efficacy of different precursors to aid in the selection of the optimal pathway for specific research and development needs.
Introduction
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules. Its structural motif is present in drugs targeting various therapeutic areas. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide will objectively compare the performance of three primary precursors—3-hydroxyisonicotinic acid, 3-aminoisonicotinic acid, and 3-bromoisonicotinic acid—providing available experimental data and a critical analysis of each route's advantages and disadvantages.
Precursor Efficacy Comparison: A Head-to-Head Analysis
The selection of a precursor for the synthesis of this compound is a critical decision that influences yield, purity, cost, and scalability. Below is a detailed examination of the synthetic pathways starting from three common precursors.
O-Methylation of 3-Hydroxyisonicotinic Acid
This is arguably the most direct conceptual route to this compound. The hydroxyl group at the 3-position can be methylated using various reagents.
Reaction Scheme:
Figure 1: General scheme for the O-methylation of 3-hydroxyisonicotinic acid.
Discussion:
The O-methylation of phenols is a well-established transformation. Common methylating agents include dimethyl sulfate (DMS) and diazomethane.
-
Dimethyl Sulfate (DMS): This is a cost-effective and powerful methylating agent. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. While effective, DMS is highly toxic and carcinogenic, requiring stringent safety protocols. The regioselectivity of methylation can also be a concern, as N-methylation of the pyridine ring is a potential side reaction, which can complicate purification and reduce the yield of the desired product.
-
Diazomethane: This reagent offers a milder and often cleaner reaction, typically proceeding at room temperature with high yields. However, diazomethane is explosive, toxic, and must be prepared in situ, making it less suitable for large-scale industrial synthesis.
Experimental Data Summary:
| Precursor | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3-Hydroxyisonicotinic acid | Dimethyl Sulfate, Base | Varies | Moderate to High | Variable | General Knowledge |
| 3-Hydroxyisonicotinic acid | Diazomethane | Room Temperature | High | High | General Knowledge |
Causality Behind Experimental Choices: The choice between DMS and diazomethane hinges on a trade-off between cost/scalability and safety/cleanliness. For laboratory-scale synthesis where purity is paramount, diazomethane might be preferred. For industrial applications, the development of a robust and safe process using DMS would be more economically viable.
Synthesis from 3-Aminoisonicotinic Acid
This route involves the transformation of the amino group into a methoxy group, typically through a multi-step sequence. A common approach is the Sandmeyer reaction to introduce a halogen, followed by nucleophilic substitution.
Reaction Scheme:
Figure 2: A possible synthetic pathway from 3-aminoisonicotinic acid.
Discussion:
The initial step is the diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate. While direct displacement of the diazonium group with a methoxy group is possible, it often leads to a mixture of products and lower yields.
A more reliable approach is the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) halide to produce a 3-haloisonicotinic acid (e.g., 3-bromo- or 3-chloroisonicotinic acid). This halogen can then be displaced by a methoxide source, such as sodium methoxide, in a nucleophilic aromatic substitution reaction to yield the final product.
Experimental Data Summary:
Causality Behind Experimental Choices: This route is less direct than O-methylation but can be advantageous if 3-aminoisonicotinic acid is a more readily available or cost-effective starting material. The two-step process allows for the isolation and purification of the intermediate 3-haloisonicotinic acid, potentially leading to a purer final product.
Nucleophilic Aromatic Substitution of 3-Bromoisonicotinic Acid
This pathway utilizes a pre-functionalized precursor where a bromine atom at the 3-position is displaced by a methoxide nucleophile.
Reaction Scheme:
Figure 3: Nucleophilic aromatic substitution of 3-bromoisonicotinic acid.
Discussion:
Nucleophilic aromatic substitution (SNA) on pyridine rings is a feasible reaction, particularly when the leaving group is at a position activated by the ring nitrogen. The bromine atom in 3-bromoisonicotinic acid serves as a good leaving group. The reaction is typically carried out by heating the bromo-precursor with a source of methoxide ions, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent.
The success of this reaction depends on the reaction conditions, including temperature, solvent, and the concentration of the methoxide. The electron-withdrawing nature of the carboxylic acid group can facilitate the nucleophilic attack.[1]
Experimental Data Summary:
While the principle of this reaction is well-established, specific, high-yield procedures for the methoxylation of 3-bromoisonicotinic acid to this compound are not extensively detailed in readily accessible literature. However, analogous reactions on similar substrates suggest that this is a viable and potentially high-yielding route.
Causality Behind Experimental Choices: This route is attractive due to its directness, involving a single, well-understood reaction mechanism. The availability and cost of 3-bromoisonicotinic acid are the primary considerations for the feasibility of this pathway. If this precursor is readily accessible, this method offers a straightforward and potentially efficient synthesis.
Detailed Experimental Protocols
Please note: The following protocols are generalized procedures based on established chemical principles. Specific reaction conditions may need to be optimized for best results.
Protocol 1: O-Methylation of 3-Hydroxyisonicotinic Acid using Dimethyl Sulfate
-
Dissolution and Basification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyisonicotinic acid in a suitable solvent (e.g., acetone, DMF).
-
Addition of Base: Add an excess of a suitable base (e.g., anhydrous potassium carbonate).
-
Addition of Methylating Agent: Slowly add dimethyl sulfate to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis from 3-Aminoisonicotinic Acid via Sandmeyer Reaction and Methoxylation
Step A: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolution and Acidification: Suspend 3-aminoisonicotinic acid in an aqueous solution of hydrobromic acid.
-
Diazotization: Cool the mixture in an ice bath and slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Work-up and Purification: Cool the mixture and collect the precipitated 3-bromoisonicotinic acid by filtration. Purify by recrystallization.
Step B: Methoxylation of 3-Bromoisonicotinic Acid
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve 3-bromoisonicotinic acid in a solution of sodium methoxide in methanol.
-
Reaction: Heat the mixture at an elevated temperature and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize with an acid. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting this compound by recrystallization or column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of 3-Bromoisonicotinic Acid
-
Reaction Setup: In a pressure-rated reaction vessel, combine 3-bromoisonicotinic acid, a significant excess of sodium methoxide, and a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Reaction: Heat the mixture to a high temperature (e.g., 100-150 °C) and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Acidify the mixture to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Conclusion and Recommendations
The choice of the most efficacious precursor for the synthesis of this compound is context-dependent, balancing factors of precursor availability, cost, scalability, and safety.
-
From 3-Hydroxyisonicotinic Acid: This is the most direct route. While potentially high-yielding, it involves the use of hazardous reagents like dimethyl sulfate or the less scalable diazomethane. This route is well-suited for laboratories with stringent safety protocols and where the precursor is readily available.
-
From 3-Aminoisonicotinic Acid: This multi-step route offers flexibility and may lead to a high-purity product due to the purification of the intermediate. Its viability is largely dependent on the cost and availability of the starting amine.
-
From 3-Bromoisonicotinic Acid: This single-step nucleophilic substitution is a strong candidate for a scalable and efficient process, provided that 3-bromoisonicotinic acid is commercially available at a reasonable cost.
For industrial-scale production, a thorough process development and optimization study for the nucleophilic aromatic substitution of 3-bromoisonicotinic acid or a carefully controlled O-methylation of 3-hydroxyisonicotinic acid would be the most promising avenues. For laboratory-scale synthesis, the choice will likely be dictated by the most accessible and cost-effective precursor available to the research group.
References
A Comparative Guide to Cross-Coupling Reactions: 3-Methoxyisonicotinic Acid versus Traditional Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. Pyridine-containing compounds, in particular, are ubiquitous scaffolds in pharmaceuticals and agrochemicals, making their efficient synthesis a paramount objective.[1] This guide provides an in-depth technical comparison of cross-coupling strategies for the functionalization of pyridines, with a special focus on the emerging potential of 3-methoxyisonicotinic acid in decarboxylative couplings versus the more established use of other substituted pyridines, such as halopyridines and pyridyl triflates.
The Challenge of Pyridine Cross-Coupling
The incorporation of pyridine moieties via transition-metal-catalyzed cross-coupling is not without its challenges. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[2] Furthermore, the electronic nature of the pyridine ring, which is inherently electron-deficient, can significantly influence the reactivity of the C-X bond in traditional cross-coupling reactions. The choice of starting material, catalyst, ligand, and reaction conditions must be carefully considered to achieve optimal results.
This compound: A Decarboxylative Approach
A key advantage of using this compound is the ability to employ it in decarboxylative cross-coupling reactions. This strategy circumvents the need for pre-functionalization to introduce a halide or triflate leaving group, offering a more atom-economical and potentially milder reaction pathway.[3] The carboxylic acid group is used as a traceless activating group, releasing carbon dioxide as the only byproduct.
The general mechanism for a palladium-catalyzed decarboxylative cross-coupling involves the formation of a palladium carboxylate intermediate, followed by decarboxylation to generate an organopalladium species that then participates in the catalytic cycle.[3]
Performance Comparison in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound (via decarboxylative coupling) and other substituted pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The data is compiled from various sources, and direct comparison should be approached with caution due to differing reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For substituted pyridines, the reactivity is highly dependent on the nature and position of the substituent and the leaving group.
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridinecarboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 100 | 18 | 90 | [4] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High | [5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 95 | [6] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd/C | K₂CO₃ | Toluene/H₂O | 100 | 24 | 78 | [7] |
| 3,5-Dichloropyridine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | - | - | Major isomer at C3 | [7] |
Insights:
-
Decarboxylative Suzuki coupling of 3-pyridinecarboxylic acid can achieve high yields, demonstrating its viability as an alternative to using halopyridines.[4]
-
For halopyridines, the reactivity generally follows the order I > Br > Cl, with chloro-pyridines often requiring more active catalyst systems (e.g., those with bulky phosphine ligands like SPhos).[5][6]
-
Electron-withdrawing groups on the pyridine ring can enhance the reactivity of the C-X bond towards oxidative addition.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-arylpyridines, which are prevalent in many pharmaceutical compounds.[1][9]
| Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 92 | [10] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 | [9] |
| 3-Amino-5-bromopyridine | - | Pd₂(dba)₃ / Johnphos | NaOtBu | Toluene | 100 | 18 | 85 | [11] |
| 2-Amino-3-bromopyridine | Various amines | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [12] |
Insights:
-
While direct decarboxylative C-N coupling of pyridine carboxylic acids is less common, the Buchwald-Hartwig amination of halopyridines is a well-established and highly efficient method.[9][10]
-
The choice of ligand is crucial, with bidentate phosphine ligands like Xantphos and BINAP often providing excellent results.[9][10]
-
The reaction is generally tolerant of a wide range of functional groups on both the pyridine and the amine coupling partner.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to alkynylpyridines, which are versatile intermediates in organic synthesis.
| Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | - | 95 | [13] |
| 2-Bromopyridine | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 12 | 85 | [14] |
| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [12] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 1 | 85 (monoalkynylated) |
Insights:
-
Iodopyridines are generally more reactive than bromopyridines in Sonogashira couplings, often allowing for milder reaction conditions.[13]
-
The copper co-catalyst is typically essential for high yields, although copper-free conditions have been developed.[14]
-
The reaction demonstrates good functional group tolerance, as seen with the successful coupling of 2-amino-3-bromopyridines.[12]
Experimental Protocols
Protocol 1: Decarboxylative Suzuki-Miyaura Coupling of 3-Pyridinecarboxylic Acid
This protocol is adapted from a representative procedure for the decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids.[4]
Materials:
-
3-Pyridinecarboxylic acid (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-pyridinecarboxylic acid, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol is a general procedure for the Suzuki coupling of a challenging heteroaryl chloride.[5]
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Pyridine-3-boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL)
Procedure:
-
Follow the same setup procedure as in Protocol 1, substituting the appropriate reagents.
-
Add the anhydrous 1,4-dioxane and degassed water to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor and work up the reaction as described in Protocol 1.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos is critical for the coupling of less reactive aryl chlorides and for promoting the reductive elimination step.[15] The ligand also helps to stabilize the palladium catalyst and prevent decomposition.
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction by activating the boronic acid. The choice of base can significantly impact the reaction outcome, with inorganic bases like K₂CO₃ and Cs₂CO₃ being commonly used.[6]
-
Solvent: Aprotic polar solvents like dioxane and THF are often used to solubilize the reactants and catalyst. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[5]
-
Inert Atmosphere: Cross-coupling reactions are typically performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.
Conclusion
The choice between this compound and other substituted pyridines for cross-coupling reactions depends on several factors, including the desired final product, the availability of starting materials, and the desired reaction efficiency.
This compound offers a compelling alternative through its use in decarboxylative coupling reactions . This approach avoids the often harsh conditions required for the synthesis of halopyridines and represents a more atom-economical pathway.
Substituted halopyridines and triflates , on the other hand, are well-established substrates with a vast body of literature and a wide range of commercially available starting materials. The reactivity of these substrates is well-understood, and highly efficient catalyst systems have been developed for their coupling.
Ultimately, the optimal strategy will be determined by the specific synthetic challenge at hand. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully incorporate substituted pyridine moieties into their target molecules.
References
- 1. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of Methoxy-Substituted Isonicotinic Acid Isomers
Introduction
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a fundamental scaffold in medicinal chemistry and materials science, most notably as a precursor to the antitubercular drug isoniazid.[1][2] The introduction of substituents, such as a methoxy group, onto the pyridine ring can profoundly alter the molecule's physicochemical properties, including its electronic distribution, acidity, and, critically, its stability. These modifications are pivotal in drug development for modulating pharmacokinetics, improving efficacy, and ensuring the chemical integrity of active pharmaceutical ingredients (APIs).
This guide presents a comparative stability analysis of the two primary methoxy-substituted isomers of isonicotinic acid: 2-methoxyisonicotinic acid and 3-methoxyisonicotinic acid. We will delve into a multi-faceted approach, combining empirical experimental data from thermal analysis with the predictive power of computational quantum mechanics. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the methoxy group's position influences molecular stability, supported by validated protocols and objective data.
Molecular Structures and Foundational Properties
The positional isomerism of the methoxy group—whether it is ortho (position 2) or meta (position 3) to the carboxylic acid—dictates the electronic and steric environment of the molecule. This fundamental difference is the primary determinant of their relative stability.
-
2-Methoxyisonicotinic Acid: The methoxy group is adjacent to the ring nitrogen.
-
This compound: The methoxy group is positioned between the ring nitrogen and the carboxylic acid.
A summary of their core computed properties is provided below.
| Property | 2-Methoxyisonicotinic Acid | 3-Methoxy-isonicotinic Acid | Data Source |
| Molecular Formula | C₇H₇NO₃ | C₇H₇NO₃ | PubChem[3][4] |
| Molecular Weight | 153.14 g/mol | 153.14 g/mol | PubChem[3] |
| IUPAC Name | 2-methoxypyridine-4-carboxylic acid | 3-methoxypyridine-4-carboxylic acid | PubChem[3] |
| CAS Number | 105596-63-2 | 88569-55-1 | PubChem[3] |
Part 1: Experimental Stability Assessment via Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for empirically evaluating the thermal stability of chemical compounds. TGA measures mass loss as a function of temperature, indicating decomposition or sublimation points, while DSC quantifies the heat flow associated with thermal transitions. For isonicotinic acid and its derivatives, sublimation is a known characteristic that must be considered during analysis.[1]
Causality in Experimental Design
The choice of a combined TGA-DSC analysis is deliberate. TGA provides the critical temperature at which the compound begins to lose mass, which is a direct measure of its thermal stability. DSC complements this by identifying the nature of the transition—whether it is melting, decomposition (exothermic), or sublimation (endothermic). Using a controlled heating rate under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule's stability.
Experimental Workflow Diagram
Caption: Workflow for thermal stability analysis using TGA-DSC.
Detailed Experimental Protocol: TGA-DSC
-
Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5–10 mg of the methoxy-substituted isonicotinic acid isomer into a non-hermetic aluminum pan. An open pan is crucial to allow for sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument's furnace.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a constant flow rate of 50 mL/min to maintain an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Increase the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis: Determine the onset temperature (T_onset) of mass loss from the TGA curve. This temperature is a key indicator of thermal stability. Analyze the corresponding DSC curve to characterize the thermal event.
Anticipated Results and Comparative Interpretation
Based on electronic principles, the 2-methoxy isomer is expected to exhibit lower thermal stability than the 3-methoxy isomer. The proximity of the electron-donating methoxy group to the electron-withdrawing ring nitrogen in the 2-position can create electronic repulsion, potentially weakening the ring structure. The 3-methoxy isomer benefits from a more balanced electronic distribution.
| Isomer | Predicted T_onset (Mass Loss) | Predicted Thermal Event | Rationale |
| 2-Methoxyisonicotinic Acid | Lower | Sublimation/Decomposition | Potential electronic strain due to adjacent electron-donating (-OCH₃) and electron-withdrawing (ring N) groups. |
| This compound | Higher | Sublimation/Decomposition | More electronically stable arrangement; methoxy group provides inductive stabilization without direct destabilizing interactions. |
Part 2: Computational Stability Analysis with Density Functional Theory (DFT)
To complement experimental data, we employ quantum chemical calculations, specifically Density Functional Theory (DFT), to probe the intrinsic electronic stability of the isomers. DFT provides a robust framework for calculating ground-state energies and electronic properties that are directly correlated with molecular stability.[5][6]
Theoretical Foundation
The core principle is that a more stable molecule will exist at a lower total electronic energy. Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state.[5] Molecular electrostatic potential (MEP) maps also provide insight into electron distribution and reactive sites.[6]
Computational Workflow Diagram
Caption: Workflow for computational stability analysis using DFT.
Detailed Computational Protocol
-
Software: Gaussian 16 or similar quantum chemistry software suite.
-
Methodology: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a widely validated hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p), a robust triple-zeta basis set that includes diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately describing bonding environments.[5]
-
Procedure:
-
Geometry Optimization: The 3D structure of each isomer is fully optimized without constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: From the optimized structure, calculate the total electronic energy, the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.
-
Comparative Data and Interpretation
The calculations are expected to show that the 3-methoxy isomer possesses a lower (more negative) total energy and a larger HOMO-LUMO gap, indicating greater thermodynamic and kinetic stability, respectively.
| Computational Parameter | 2-Methoxyisonicotinic Acid | This compound | Interpretation |
| Total Energy (Hartree) | Higher (Less Negative) | Lower (More Negative) | 3-isomer is thermodynamically more stable. |
| HOMO Energy (eV) | Higher | Lower | Electrons in 2-isomer are less tightly bound. |
| LUMO Energy (eV) | Lower | Higher | 2-isomer is a better electron acceptor. |
| HOMO-LUMO Gap (ΔE, eV) | Smaller | Larger | 3-isomer is kinetically more stable and less reactive.[5] |
| Dipole Moment (Debye) | Higher | Lower | 3-isomer has a more symmetric charge distribution. |
The smaller HOMO-LUMO gap in the 2-methoxy isomer suggests it is more susceptible to electronic transitions and potential degradation pathways, corroborating the thermal analysis predictions.
Synthesis and Final Conclusion
By integrating empirical thermal analysis with first-principles computational modeling, we can construct a robust and self-validating assessment of stability. The experimental data provides real-world validation of thermal behavior, while the computational results offer a deep, mechanistic understanding of the electronic factors that govern this behavior.
The primary reason for this difference lies in the electronic effects imparted by the methoxy group's position. In the 3-position, the methoxy group provides stabilizing inductive effects without causing the electronic strain evident in the 2-isomer, where the electron-donating methoxy group is adjacent to the electronegative ring nitrogen. This superior stability makes the 3-methoxy isomer a potentially more robust candidate for applications where chemical and thermal integrity are paramount, such as in the development of new pharmaceutical agents. This guide provides the foundational data and methodologies for researchers to make informed decisions in the selection and development of substituted pyridine scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. wjbphs.com [wjbphs.com]
- 3. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-methoxy-isonicotinic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-Methoxyisonicotinic acid. The following procedural, step-by-step guidance is based on a synthesis of information from safety data sheets (SDS) of structurally related compounds, including other isonicotinic acid and methoxybenzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions.
Hazard Identification and Risk Assessment
This compound is a carboxylic acid derivative. Based on analogous compounds, it is prudent to anticipate the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the potential for dust generation, and the adequacy of existing engineering controls.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards.[7] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[7][8][9] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8][10] A fully buttoned lab coat.[7] Fully enclosed shoes.[7] | Prevents skin contact which can lead to irritation. Gloves should be inspected before use and changed immediately upon contamination. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[7] If engineering controls are insufficient, a NIOSH-approved respirator for dusts may be necessary. | Minimizes the risk of inhaling dust particles that can cause respiratory irritation. |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[7]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[2][3][6]
Handling the Solid Compound:
-
Weighing and Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[7] Weighing should be done in a fume hood or a balance enclosure.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[7]
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent, followed by soap and water.[8]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][2][5]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]
-
-
Disposal Method:
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air.[3][11] If not breathing, give artificial respiration.[11] If breathing is difficult, give oxygen.[11] Seek medical attention if symptoms occur. |
| Ingestion | Rinse mouth with water.[11] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[9][11] Call a poison center or doctor if you feel unwell.[2][6] |
| Spill | Evacuate the area.[11][12] Wear appropriate PPE.[11][12] Avoid dust formation.[2][11] Sweep up the material and place it into a suitable, closed container for disposal.[1][2][3][11][12] Ventilate the area and wash the spill site after material pickup is complete. |
Visual Workflow for PPE Selection and Handling
Caption: Workflow for PPE selection and handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. leelinework.com [leelinework.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
